(8S)-Methyl zearalenone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4S,9S,12E)-16,18-dihydroxy-4,9-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O5/c1-12-6-3-4-8-14-10-15(20)11-17(22)18(14)19(23)24-13(2)7-5-9-16(12)21/h4,8,10-13,20,22H,3,5-7,9H2,1-2H3/b8-4+/t12-,13-/m0/s1 |
InChI Key |
UUJWDQDIRVJCGT-KMEVASEGSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCCC1=O)C |
Canonical SMILES |
CC1CCC=CC2=C(C(=CC(=C2)O)O)C(=O)OC(CCCC1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zearalenone and its Potential Methylated Derivatives
Disclaimer: Extensive searches of the scientific literature did not yield specific information on a compound named "(8S)-Methyl zearalenone." This suggests that this particular derivative is either not yet synthesized, characterized, or is not described under this nomenclature in publicly available databases. This guide will provide a comprehensive overview of the well-characterized parent compound, zearalenone (ZEN), including its chemical structure, stereochemistry, and relevant experimental data, which can serve as a foundational resource. We will also explore a chemically plausible structure for the requested "this compound" based on the known chemistry of zearalenone.
Zearalenone (ZEN): Structure and Stereochemistry
Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley.[1][2] It is a potent estrogenic metabolite, and its structure is characterized by a macrocyclic lactone fused to a resorcylic acid moiety.[2][3]
The systematic IUPAC name for the naturally occurring (-)-zearalenone is (3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione .[3] The key stereochemical features are the S configuration at the C3 chiral center and the E configuration of the double bond between C11 and C12.[3]
Below is a diagram of the chemical structure of Zearalenone.
Caption: Chemical structure of Zearalenone.
Physicochemical and Spectroscopic Data of Zearalenone
The following table summarizes key quantitative data for zearalenone, which is essential for its detection, characterization, and handling in a research setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂O₅ | [1] |
| Molecular Weight | 318.36 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 164-165 °C | [4] |
| Solubility | Insoluble in water; soluble in aqueous alkali, acetone, ethanol, methanol, acetonitrile, and benzene. | [1][4] |
| UV Absorption (in MeOH) | λmax at 236 nm (ε = 29,700), 274 nm (ε = 13,909), and 316 nm (ε = 6,020) | [1] |
| Fluorescence (in EtOH) | Excitation at 314 nm, Emission at 450 nm | [1] |
| Mass Spectrometry | Precursor ion [M+H]⁺ at m/z 319.154 | [3] |
Hypothetical Structure and Stereochemistry of this compound
Based on standard chemical nomenclature and the known reactivity of zearalenone, a plausible structure for "this compound" can be postulated. The C8 position in zearalenone is a ketone. This ketone can be reduced to a secondary alcohol, creating a new chiral center. This reduction leads to two diastereomers: α-zearalenol and β-zearalenol. The designation "(8S)" would specify the stereochemistry at this newly formed chiral center. Subsequent methylation of this 8S-hydroxyl group would yield "this compound."
The diagram below illustrates this hypothetical transformation.
Caption: Postulated synthesis pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the extraction, purification, and analysis of zearalenone are crucial for researchers. Below are generalized methodologies based on common laboratory practices.
4.1. Extraction and Immunoaffinity Column Cleanup of Zearalenone from Feed Samples
This protocol describes a common method for extracting and purifying zearalenone from a complex matrix like animal feed.
Caption: Workflow for Zearalenone extraction and purification.
4.2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, polar functional groups of zearalenone (hydroxyl groups) need to be derivatized to increase volatility. Silylation is a common method.
-
Protocol:
-
The purified zearalenone extract is dried completely under a stream of nitrogen.
-
A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dry residue.
-
The mixture is heated at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution containing the silylated zearalenone derivatives is then directly injected into the GC-MS system for analysis.
-
Signaling Pathway: Estrogenic Activity of Zearalenone
Zearalenone's toxicity is primarily due to its structural similarity to the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors (ERs).[5] This binding initiates a cascade of events that can disrupt the endocrine system.
The diagram below illustrates the general mechanism of zearalenone's estrogenic action.
References
- 1. Influence of mycotoxin zearalenone and its derivatives (alpha and beta zearalenol) on apoptosis and proliferation of cultured granulosa cells from equine ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S,E)-Zearalenone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Zearalenone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalenone (ZEA), a potent mycoestrogen produced by various Fusarium species, poses a significant threat to animal and human health. Understanding its biosynthetic pathway is crucial for developing strategies to control its production and for the potential discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathway of zearalenone and its naturally occurring derivatives. It details the genetic and enzymatic machinery, regulatory networks, and key chemical transformations. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents quantitative data in a clear, comparative format.
The Core Biosynthetic Pathway of Zearalenone
The biosynthesis of zearalenone in Fusarium graminearum is a well-characterized process involving a dedicated gene cluster. The core of this machinery consists of four key genes: PKS4, PKS13, ZEB1, and ZEB2.[1][2][3] These genes orchestrate the assembly of the polyketide backbone and its subsequent modifications to yield the final zearalenone molecule.
The process begins with the condensation of one molecule of acetyl-CoA and five molecules of malonyl-CoA, a reaction catalyzed by the reducing polyketide synthase PKS4.[3][4] The resulting hexaketide is then transferred to a second, non-reducing polyketide synthase, PKS13, which extends the chain with three more malonyl-CoA units to form a nonaketide.[3][5] This nonaketide undergoes intramolecular cyclization and aromatization, facilitated by PKS13, to form the characteristic resorcylic acid lactone structure. The final step in the core pathway is the oxidation of the intermediate β-zearalenol to zearalenone, a reaction catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene.[3][6]
The entire process is under the regulatory control of the transcription factor ZEB2, which contains a basic leucine zipper (bZIP) domain and governs the expression of the other genes within the cluster.[2][3] The expression of ZEB2 itself is subject to autoregulation through the production of two different isoforms, ZEB2L and ZEB2S, which act as an activator and an inhibitor, respectively.[2] Additionally, the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway has been shown to negatively regulate zearalenone biosynthesis.[2]
Key Genes and Enzymes in Zearalenone Biosynthesis
| Gene | Enzyme Product | Function in Biosynthesis |
| PKS4 | Reducing Polyketide Synthase | Catalyzes the initial condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide intermediate.[3][4] |
| PKS13 | Non-reducing Polyketide Synthase | Extends the hexaketide with three malonyl-CoA units to form a nonaketide and facilitates its cyclization and aromatization.[3][7] |
| ZEB1 | Isoamyl Alcohol Oxidase | Catalyzes the final oxidation of β-zearalenol to zearalenone.[3][6] |
| ZEB2 | bZIP Transcription Factor | Regulates the expression of the zearalenone biosynthetic gene cluster.[2][3] |
Biosynthesis of Zearalenone Derivatives
While direct methylation of zearalenone by Fusarium graminearum is not a prominent pathway, various derivatives are produced through metabolic modifications, primarily glucosylation and sulfation. These modifications are often observed in other fungi and in plants as a detoxification mechanism.[8][9]
-
Glucosylated Derivatives: Zearalenone can be converted to zearalenone-14-O-β-glucoside (ZEN-14G) and zearalenone-16-O-β-glucoside (ZEN-16G).[8] This process is catalyzed by UDP-glucosyltransferases.
-
Sulfated Derivatives: The formation of zearalenone-14-sulfate (ZEN-14S) has been reported in various fungi, including Aspergillus and Rhizopus species.[8][9]
These derivatives exhibit altered toxicity and estrogenic activity compared to the parent molecule.
Quantitative Data
Gene Expression Analysis
The expression levels of the core zearalenone biosynthetic genes are significantly upregulated under toxin-producing conditions. The following table summarizes relative gene expression data from quantitative PCR (qPCR) experiments.
| Gene | Fold Upregulation (Inducing vs. Non-inducing conditions) | Reference |
| PKS4 | ~105 | [1] |
| PKS13 | ~105 | [1] |
| ZEB1 | Upregulated | [10] |
| ZEB2 | Upregulated | [10] |
Metabolite Production
The production of zearalenone and its derivatives can be quantified in fungal cultures. The following table provides examples of metabolite concentrations observed in different experimental setups.
| Strain/Condition | Zearalenone (µg/g) | β-Zearalenol (µg/g) | Reference |
| Gibberella zeae PH-1 (wild-type) on rice | 31 ± 4.7 | Not reported | [1] |
| Gibberella zeae ΔZEA1 (PKS mutant) on rice | 0.9 ± 0.2 | Not reported | [1] |
| Gibberella zeae ΔZEA2 (PKS mutant) on rice | 0.9 ± 0.2 | Not reported | [1] |
| Fusarium culmorum with 6-Demethylmevinolin (50 µg/mL) | Reduced by 93% | Not reported | [11] |
Signaling Pathways and Logical Relationships
Zearalenone Biosynthetic Pathway
References
- 1. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The PKS4 Gene of Fusarium graminearum Is Essential for Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zearalenone [rasmusfrandsen.dk]
- 6. Two different polyketide synthase genes are required for synthesis of zearalenone in Gibberella zeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains [mdpi.com]
- 9. Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time quantitative expression studies of the zearalenone biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of sporulation, pigmentation and zearalenone production in Fusarium culmorum by 6-demethylmevinolin, an inhibitor of the aflatoxin B1 biosynthesis | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
In Vitro Metabolism of Zearalenone: A Technical Guide to Key Transformation Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (ZEN), a potent mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal crops and animal feed.[1][2] Its estrogenic activity and other toxic effects pose significant health risks to both animals and humans.[1][3] Understanding the metabolic fate of zearalenone is crucial for assessing its toxicity and developing effective detoxification strategies. This technical guide provides a comprehensive overview of the primary in vitro metabolic pathways of zearalenone, focusing on the well-documented enzymatic transformations.
It is important to clarify that "(8S)-Methyl zearalenone" is not a known metabolite of zearalenone. Scientific literature describes this compound as a synthetic analogue of ZEN and a selective inhibitor of carbonyl reductase 1 (CBR1).[4][5][6] Therefore, this guide will focus on the scientifically established metabolic pathways of zearalenone.
Primary In Vitro Metabolic Pathways of Zearalenone
The in vitro metabolism of zearalenone is primarily characterized by reduction and hydrolysis, with subsequent conjugation also playing a role.
Reduction to α- and β-Zearalenol
The most prominent metabolic pathway for zearalenone involves the reduction of its C6' keto group to form two stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[1][7] This reaction is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[8] The α-ZEL isomer exhibits higher estrogenic activity than the parent compound, making this transformation a critical aspect of zearalenone's overall toxicity.[7]
Hydrolysis to Hydrolyzed Zearalenone (HZEN)
Certain microorganisms and their enzymes can detoxify zearalenone by hydrolyzing the lactone ring.[9][10] This reaction, catalyzed by enzymes such as zearalenone hydrolase (e.g., ZenA), results in the formation of a non-estrogenic metabolite known as hydrolyzed zearalenone (HZEN).[9][10] This enzymatic degradation is a promising strategy for zearalenone detoxification in animal feed.[10][11] Further degradation of HZEN can occur through decarboxylation.[9]
Conjugation
In addition to reduction and hydrolysis, zearalenone and its metabolites can undergo phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates.[1][8] These reactions, catalyzed by UDP-glucuronosyltransferases and sulfotransferases, increase the water solubility of the compounds, facilitating their excretion.[8]
Quantitative Data on Zearalenone Metabolism
The following tables summarize quantitative data related to the in vitro metabolism of zearalenone.
Table 1: Enzymatic Degradation of Zearalenone in Corn Oil
| Initial ZEN Concentration (µg/kg) | Final ZEN Concentration (µg/kg) | Degradation Rate (%) | Reference |
| 1257.3 | 13 | 96.31 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Zearalenone and its Metabolites by GC-MS
| Compound | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Zearalenone (ZEN) | 0.40–1.34 | 1.33–4.46 | |
| α-Zearalenol (α-ZEL) | 0.40–1.34 | 1.33–4.46 | |
| β-Zearalenol (β-ZEL) | 0.40–1.34 | 1.33–4.46 | |
| α-Zearalanol (α-ZAL) | 0.40–1.34 | 1.33–4.46 | |
| β-Zearalanol (β-ZAL) | 0.40–1.34 | 1.33–4.46 | |
| Zearalanone (ZAN) | 0.40–1.34 | 1.33–4.46 |
Experimental Protocols
In Vitro Incubation with Liver Subcellular Fractions (S9)
This protocol is adapted from studies on the hepatic metabolism of zearalenone.
-
Preparation of S9 Fraction: Liver tissue is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged at 9000 x g to pellet cellular debris. The resulting supernatant is the S9 fraction.
-
Incubation Mixture: A typical incubation mixture includes the S9 protein, zearalenone (dissolved in a suitable solvent like ethanol or DMSO), and a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffered solution.
-
Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Extraction and Analysis: The mixture is centrifuged, and the supernatant containing the metabolites is collected for analysis by HPLC or LC-MS.
Enzymatic Degradation Assay
This protocol is based on the use of zearalenone-degrading enzymes.[11]
-
Enzyme and Substrate Preparation: A solution of the purified zearalenone-degrading enzyme is prepared in a suitable buffer. The zearalenone substrate is prepared in the desired matrix (e.g., corn oil).
-
Reaction Conditions: The enzyme solution is added to the zearalenone-containing matrix and incubated at the optimal temperature and pH for the enzyme's activity, with agitation.
-
Sample Collection and Extraction: Aliquots are taken at different time points, and the reaction is stopped. Zearalenone and its degradation products are extracted using an appropriate solvent system.
-
Analysis: The concentrations of zearalenone and its metabolites are determined using analytical techniques such as HPLC or LC-MS/MS.
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of zearalenone and its metabolites.
-
HPLC: Reversed-phase HPLC with fluorescence or UV detection is a sensitive method for quantifying zearalenone and its reduced metabolites. A common mobile phase is a mixture of acetonitrile and water.
-
GC-MS: For GC-MS analysis, zearalenone and its hydroxylated metabolites require derivatization (e.g., silylation) to increase their volatility. Immunoaffinity columns can be used for sample cleanup prior to analysis.
Visualizations
Caption: Primary in vitro metabolic pathways of zearalenone.
Caption: General experimental workflow for in vitro zearalenone metabolism studies.
References
- 1. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Degradation of Zearalenone in the Gastrointestinal Tract of Pigs, Chickens, and Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Zearalenone - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Mechanism of Action of Zearalenone and its Derivatives on Estrogen Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Zearalenone (ZEA), a mycoestrogen produced by Fusarium species, and its derivatives are significant endocrine disruptors due to their structural similarity to 17β-estradiol, allowing them to bind to and activate estrogen receptors (ERs). This interaction triggers a cascade of molecular events typically initiated by endogenous estrogens, leading to a range of physiological and pathophysiological effects. This technical guide provides a detailed overview of the mechanism of action of ZEA and its analogues on estrogen receptors, with a focus on receptor binding, downstream signaling pathways, and the experimental methodologies used to characterize these interactions. While extensive data exists for zearalenone and its primary metabolites, α-zearalenol and β-zearalenol, specific quantitative data for (8S)-Methyl zearalenone remains limited in the current scientific literature. This document will present the available data for closely related compounds to provide a comparative framework.
Introduction
Zearalenone and its metabolites are xenoestrogens that competitively bind to estrogen receptors, ERα and ERβ, initiating a conformational change in the receptor.[1] This binding displaces heat shock proteins and allows for receptor dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription and subsequent protein synthesis, which in turn elicits estrogenic responses.[2]
Quantitative Data on Estrogen Receptor Binding and Activity
The relative binding affinity (RBA) and estrogenic potency of zearalenone and its derivatives are crucial for understanding their endocrine-disrupting potential. The following tables summarize the available quantitative data for key compounds compared to the endogenous ligand, 17β-estradiol.
Note: Extensive literature searches did not yield specific quantitative binding or activity data (Ki, IC50, EC50) for this compound. The data presented below is for zearalenone and its major, well-characterized metabolites to serve as a reference.
Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors
| Compound | Receptor | RBA (%) vs. 17β-estradiol | Species | Reference |
| 17β-Estradiol | ERα | 100 | Human | [3] |
| Zearalenone | ERα | 1.8 - 7.4 | Rat/Human | [3][4] |
| α-Zearalenol | ERα | 13.6 - 60 | Rat/Human | [4][5] |
| β-Zearalenol | ERα | 0.8 - 1.0 | Rat/Human | [4][6] |
Table 2: In Vitro Estrogenic Activity (EC50)
| Compound | Assay | EC50 (nM) | Cell Line | Reference |
| 17β-Estradiol | Reporter Gene Assay | ~0.01 - 0.1 | Various | [7] |
| Zearalenone | Reporter Gene Assay | 0.359 | Ishikawa | [6] |
| α-Zearalenol | Reporter Gene Assay | 0.027 | Ishikawa | [6] |
| β-Zearalenol | Cell Proliferation | 5200 | MCF-7 | [3] |
| α-Zearalanol | Reporter Gene Assay | 0.067 | Ishikawa | [6] |
Signaling Pathways
The binding of this compound and other zearalenone derivatives to estrogen receptors initiates a cascade of intracellular events. The canonical pathway involves the translocation of the ligand-receptor complex to the nucleus and subsequent regulation of gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of the mechanism of action of zearalenone derivatives on estrogen receptors.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.
Methodology:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol and ER-containing cytosol are incubated with increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a slurry of hydroxylapatite or dextran-coated charcoal to separate the receptor-bound [3H]-17β-estradiol from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to induce gene expression through the activation of the estrogen receptor.
Methodology:
-
Cell Culture: A human cell line that endogenously expresses ERα (e.g., MCF-7) or a cell line engineered to express the ER and an estrogen-responsive reporter gene (e.g., a luciferase gene downstream of an ERE) is used.
-
Treatment: Cells are treated with various concentrations of the test compound.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
Measurement: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated to determine the estrogenic potency of the compound.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to study protein-protein interactions, such as the interaction of the estrogen receptor with co-regulatory proteins in the presence of a ligand.
Methodology:
-
Cell Treatment and Lysis: Cells expressing the proteins of interest are treated with the test compound (e.g., this compound) or a vehicle control. The cells are then lysed to release the protein complexes.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., ERα) is added to the cell lysate and incubated to form an antibody-protein complex. Protein A/G beads are then added to capture this complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the "prey" protein (e.g., a co-activator like SRC-1) to detect the interaction.
Conclusion and Future Directions
Zearalenone and its derivatives are potent estrogenic mycotoxins that act primarily through the activation of estrogen receptors. Their ability to mimic 17β-estradiol allows them to initiate the canonical ER signaling pathway, leading to the modulation of gene expression and subsequent physiological responses. The quantitative data available for zearalenone and its major metabolites, such as α-zearalenol, demonstrate a strong structure-activity relationship, with minor chemical modifications significantly impacting receptor affinity and estrogenic potency.
A significant knowledge gap exists regarding the specific interaction of this compound with estrogen receptors. Future research should focus on determining the binding affinity (Ki, IC50) and functional activity (EC50) of this specific derivative for both ERα and ERβ. Such studies will be crucial for a comprehensive risk assessment and for understanding the full spectrum of endocrine-disrupting effects of zearalenone analogues. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of semisynthetic zearalenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Solubility of (8S)-Methyl Zearalenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific experimental data for the physicochemical properties and solubility of (8S)-Methyl zearalenone. The following guide provides data for the parent compound, zearalenone (ZEN), as a close surrogate. It is anticipated that the properties of this compound will be similar, but not identical, to those of zearalenone. The molecular formula of this compound would be C19H24O5, with a corresponding increase in molecular weight due to the additional methyl group.
Introduction
Physicochemical Properties of Zearalenone
The following table summarizes the key physicochemical properties of zearalenone. These values serve as an essential reference for researchers working with this mycotoxin and its derivatives.
| Property | Value | Reference |
| Molecular Formula | C18H22O5 | [3][7] |
| Molecular Weight | 318.364 g/mol | [3][7] |
| Appearance | White crystalline solid | [3][7] |
| Melting Point | 164–165 °C | [3][8] |
| UV Absorption Maxima (in Methanol) | 236 nm (ε = 29,700), 274 nm (ε = 13,909), 316 nm (ε = 6,020) | [7] |
| Fluorescence (in Ethanol) | Excitation: 314 nm, Emission: 450 nm | [7] |
Solubility Profile of Zearalenone
Zearalenone is a lipophilic compound with limited solubility in aqueous solutions.[9] Its solubility is a critical factor in its absorption, distribution, metabolism, and excretion in biological systems, as well as in the development of analytical methods and potential detoxification strategies.
| Solvent | Solubility | Reference |
| Water | ~0.002 g/100 mL | [7] |
| Hexane | Slightly soluble | [7] |
| Benzene | Progressively more soluble than in hexane | [7] |
| Acetonitrile | Progressively more soluble than in benzene | [7][9] |
| Methylene Chloride | Progressively more soluble than in acetonitrile | [7] |
| Methanol | Soluble | [7][9] |
| Ethanol | Soluble | [7][9] |
| Acetone | Soluble | [7][9] |
| DMSO | ~20 mg/mL | [10] |
| Dimethylformamide | ~20 mg/mL | [10] |
| Aqueous Alkali | Soluble | [7][9] |
| DMSO:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [10] |
Experimental Protocols
Determination of Physicochemical Properties
A general workflow for the determination of the physicochemical properties of a mycotoxin like this compound would involve the following steps:
-
Synthesis and Purification: this compound would first be synthesized, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.[11]
-
Structural Elucidation: The chemical structure would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: The purity of the compound would be determined using HPLC coupled with a UV detector.
-
Melting Point: The melting point would be measured using a standard melting point apparatus.
-
Spectroscopic Properties: UV-Vis absorption and fluorescence spectra would be recorded using a spectrophotometer and a spectrofluorometer, respectively, in various solvents.
Determination of Solubility
The solubility of this compound in different solvents can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the crystalline compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[12]
Biological Activity and Signaling Pathway
Zearalenone and its derivatives are known to exert their biological effects primarily through the estrogen signaling pathway due to their structural similarity to 17β-estradiol.[4][13] They can competitively bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling cascades.[2][14] It is highly probable that this compound also acts as a xenoestrogen via a similar mechanism.
The proposed signaling pathway involves:
-
Binding to Estrogen Receptors: this compound, like zearalenone, is expected to bind to estrogen receptors in the cytoplasm.
-
Receptor Dimerization and Nuclear Translocation: Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, the complex binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes.
-
Cellular Effects: This altered gene expression leads to various cellular responses, including cell proliferation and apoptosis, which underlie the toxicological effects of zearalenone.[1][15] Additionally, activation of non-genomic pathways, such as the Erk1/2 signaling cascade, has been reported for zearalenone and its analogues.[14]
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of zearalenone, which serves as a crucial reference for the study of its derivative, this compound. While specific experimental data for the methylated compound is currently lacking, the information and protocols presented here offer a solid foundation for researchers and professionals in the fields of toxicology, pharmacology, and drug development to design and execute further investigations into this specific mycotoxin derivative. The elucidation of the precise properties of this compound will be vital for a thorough risk assessment and the development of effective detection and mitigation strategies.
References
- 1. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zearalenone - Wikipedia [en.wikipedia.org]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Research Progress of Safety of Zearalenone: A Review [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brill.com [brill.com]
- 13. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression profiling of the genes responding to zearalenone and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of mycotoxin zearalenone and its derivatives (alpha and beta zearalenol) on apoptosis and proliferation of cultured granulosa cells from equine ovaries - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on zearalenone metabolites and their biological significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley worldwide.[1][2] Its presence in the food and feed chain poses a significant risk to animal and human health.[1][3] The toxicological effects of ZEN are not solely attributable to the parent compound but also to its various metabolites, which are formed through biotransformation in plants, microorganisms, and mammals.[1][4] These metabolites often exhibit different biological activities and potencies compared to ZEN, making a thorough understanding of their properties crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive review of the current literature on zearalenone metabolites, focusing on their biological significance, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways.
Zearalenone Metabolism
Upon ingestion, zearalenone is rapidly absorbed and metabolized, primarily in the liver and intestines.[2][5] The biotransformation of ZEN mainly involves two phases of metabolism.[6]
Phase I Metabolism: This phase primarily involves the reduction of the C-7' ketone group of the ZEN molecule by hydroxysteroid dehydrogenases (HSDs) to form two major stereoisomeric metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[4][6] Further reduction of the C11'-C12' double bond can lead to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[7] Another metabolite, zearalanone (ZAN), can also be formed.[8] The ratio of these metabolites varies significantly between animal species.[8][9] For instance, pigs tend to produce more of the highly estrogenic α-ZEL, making them particularly sensitive to ZEN, while cattle produce more of the less active β-ZEL.[4][9]
Phase II Metabolism: In this phase, ZEN and its phase I metabolites can be conjugated with glucuronic acid, forming glucuronides such as zearalenone-14-O-β-glucoside.[1][10] This conjugation process generally increases the water solubility of the compounds, facilitating their excretion and is considered a detoxification pathway.[10]
Below is a diagram illustrating the metabolic pathways of zearalenone.
Biological Significance of Zearalenone Metabolites
The biological effects of zearalenone and its metabolites are diverse, with the most prominent being their estrogenic activity.[1] However, they also exhibit cytotoxic, genotoxic, and other toxic effects.[11]
Estrogenic Activity
The structural similarity of ZEN and its metabolites to the natural estrogen 17β-estradiol allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ, and elicit estrogenic responses.[12][13] This interaction can disrupt the endocrine system, leading to reproductive disorders.[12][14]
The estrogenic potency of the metabolites varies significantly. α-ZEL consistently demonstrates the highest estrogenic activity, often exceeding that of ZEN itself, while β-ZEL is considerably less potent.[1][3] The ranking of estrogenic potency is generally considered to be: α-ZEL > α-ZAL > ZEN > β-ZAL > β-ZEL.[15]
Table 1: Estrogenic Activity of Zearalenone and its Metabolites
| Compound | EC50 (nM) | Relative Potency (ZEN = 1) | Cell Line | Assay | Reference |
| Zearalenone (ZEN) | 0.359 | 1.00 | Ishikawa | Alkaline Phosphatase | [7] |
| α-Zearalenol (α-ZEL) | 0.027 | 13.30 | Ishikawa | Alkaline Phosphatase | [7] |
| α-Zearalanol (α-ZAL) | 0.067 | 5.36 | Ishikawa | Alkaline Phosphatase | [7] |
| β-Zearalenol (β-ZEL) | >10 | <0.04 | Ishikawa | Alkaline Phosphatase | [7] |
| Zearalenone (ZEN) | 31.4 pM | 1.00 | VM7Luc4E2 | Luciferase Reporter | [10] |
| α-Zearalenol (α-ZEL) | 3.59 pM | 8.75 | VM7Luc4E2 | Luciferase Reporter | [10] |
Table 2: Binding Affinities of Zearalenone and its Metabolites to Estrogen Receptors
| Compound | IC50 for ERα (nM) | IC50 for ERβ (nM) | Reference |
| Zearalenone (ZEN) | 240.4 | 165.7 | [2] |
| Zeranol (α-Zearalanol) | 21.79 | 42.76 | [2] |
Cytotoxicity
Zearalenone and its metabolites can induce cell death through both apoptosis and necrosis.[14][16] The cytotoxic potential varies depending on the cell type and the specific metabolite. Some studies suggest that the metabolites, particularly α-ZEL, can be more cytotoxic than the parent compound, while others report the opposite.[17][18]
Table 3: Cytotoxicity of Zearalenone and its Metabolites (IC50 values)
| Compound | IC50 (µM) | Cell Line | Assay | Incubation Time (h) | Reference |
| Zearalenone (ZEN) | 60.3 - >100.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |
| α-Zearalenol (α-ZEL) | 30.0 - 33.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |
| β-Zearalenol (β-ZEL) | 55.0 - >75.0 | CHO-K1 | MTT | 24, 48, 72 | [17] |
| Zearalenone (ZEN) | 70.0 - >100.0 | HepG2 | MTT | 24, 48, 72 | [4] |
| α-Zearalenol (α-ZEL) | 20.6 - 26.0 | HepG2 | MTT | 24, 48, 72 | [4] |
| β-Zearalenol (β-ZEL) | 38.4 - >100.0 | HepG2 | MTT | 24, 48, 72 | [4] |
| Zearalenone (ZEN) | 80 | RAW264.7 | MTT | Not specified | [14] |
In Vivo Toxicity
In vivo studies, particularly in pigs, have provided valuable data on the toxicological thresholds of zearalenone.
Table 4: In Vivo Toxicity of Zearalenone in Pigs
| Endpoint | Value (µg/kg bw/day) | Species | Study Duration | Reference |
| NOEL | 40 | Pig | 15-day | [3] |
| LOAEL | 200 | Pig | 15-day | [3] |
| NOEL | 10.4 | Piglets | Not specified | [19] |
| LOAEL | 17.6 | Piglets | Not specified | [19] |
Signaling Pathways
The biological effects of zearalenone and its metabolites are mediated through various signaling pathways. The primary pathway involves the activation of estrogen receptors, leading to changes in gene expression. However, other pathways related to apoptosis and cellular stress are also implicated.
Estrogen Receptor Signaling
Upon binding to ERα or ERβ in the cytoplasm, ZEN and its metabolites induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[20] In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.[20]
Apoptotic Signaling Pathways
Zearalenone and its metabolites can induce apoptosis through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: ZEN can increase the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[16][21] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[16][21]
-
p53-Dependent Pathway: ZEN-induced DNA damage can activate the tumor suppressor protein p53, which can then trigger the mitochondrial apoptotic pathway.[21]
-
ERK1/2 Signaling: In some cell types, ZEN can induce apoptosis through the activation of the ERK1/2 signaling pathway, which can lead to the phosphorylation of p53 and subsequent caspase-3 activation.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 7. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zearalenone induces apoptosis and necrosis in porcine granulosa cells via a caspase-3- and caspase-9-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactive effects of zearalenone and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Zearalenone and its Metabolites in Contaminated Grain by LC-MS/MS
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats worldwide.[1][2] Due to its structural similarity to naturally occurring estrogens, ZEN can bind to estrogen receptors, leading to reproductive disorders and other health issues in both humans and livestock.[1][2] ZEN is often metabolized into derivatives, primarily α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), which also exhibit toxicity.[3] The presence of ZEN and its metabolites in the food and feed chain poses a significant risk, necessitating sensitive and reliable analytical methods for their quantification to ensure consumer safety and regulatory compliance.
This application note details a robust protocol for the simultaneous quantification of zearalenone, α-zearalenol, and β-zearalenol in contaminated grain matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is a preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and accuracy.[1][5]
Note on Terminology: The analyte "(8S)-Methyl zearalenone" is not a standard nomenclature found in scientific literature for naturally occurring mycotoxins. The parent compound, zearalenone, is chemically defined as (3S,11E)-14,16-Dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione.[1][6] This protocol focuses on the quantification of this parent compound and its major metabolites. The methodology presented is robust and can be adapted by researchers for the analysis of other specific ZEN derivatives with appropriate validation.
Principle of the Method
The analytical workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: A representative, homogenized grain sample is extracted using an acetonitrile/water solution. The QuEChERS method is employed for its efficiency and effectiveness in extracting small molecules like mycotoxins from complex food matrices.[1][4]
-
Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is used to separate ZEN and its metabolites based on their polarity.
-
Mass Spectrometric Detection: The separated analytes are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Data Presentation
Quantitative analysis relies on precise LC-MS/MS parameters and is validated by performance characteristics such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.
Table 1: Optimized LC-MS/MS Parameters for Zearalenone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Zearalenone (ZEN) | 317.1 | 131.0 / 175.0 | 25 | -38 / -22 |
| α-Zearalenol (α-ZEL) | 319.1 | 130.0 / 205.0 | 25 | -48 / -25 |
| β-Zearalenol (β-ZEL) | 319.1 | 130.0 / 205.0 | 25 | -48 / -25 |
Note: The most abundant product ion is typically used for quantification, while the second is used for confirmation.
Table 2: Method Performance and Validation Data (Typical Values from Literature)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| Zearalenone (ZEN) | Wheat/Oat Flour | 0.3 - 7.5 | 1.0 - 59.1 | 90.7 - 95.6 | 2.5 - 10.3 |
| α-Zearalenol (α-ZEL) | Animal Feed | 0.3 - 1.5 | 1.0 - 5.0 | 82.5 - 106.4 | < 3.8 |
| β-Zearalenol (β-ZEL) | Oat Flour | 1.0 | 1.0 | 90.7 - 95.6 | 2.5 - 10.3 |
Data compiled from various sources.[3][4][7] LOD, LOQ, and recovery can vary based on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocol
-
Standards: Certified analytical standards of Zearalenone, α-Zearalenol, and β-Zearalenol (≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), ammonium acetate, and anhydrous magnesium sulfate (MgSO₄).
-
Equipment: High-speed blender or mill, 50 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, syringe filters (0.22 µm), autosampler vials.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[8]
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve each standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working solution containing all analytes by diluting the stock solutions in methanol.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the working standard mixture in the mobile phase.
-
Homogenization: Mill the grain sample to a fine, uniform powder.
-
Extraction:
-
Salting-Out & Centrifugation:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately vortex for 1 minute to prevent salt agglomeration.
-
Centrifuge for 30 minutes at 3800 x g.[4]
-
-
Clean-up & Final Extract Preparation:
-
Carefully transfer 1 mL of the upper acetonitrile layer (supernatant) into a new tube.[4]
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water, 30:70, v/v).
-
Vortex to dissolve and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase (e.g., Thermo Aquasil C18, 100 × 4.6 mm, 3 µm).[8]
-
Mobile Phase A: 5 mM ammonium acetate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.75 mL/min.[8]
-
Injection Volume: 25 µL.[8]
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-7.5 min: Linear gradient to 90% B
-
7.5-10.0 min: Hold at 90% B
-
10.1-15.0 min: Return to 30% B (re-equilibration)[8]
-
-
-
MS/MS Conditions:
Visualizations
Caption: Experimental workflow for Zearalenone analysis.
Caption: Metabolic reduction of Zearalenone.
References
- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis and Purification of (8S)-Methyl Zearalenone Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (ZEN) is a mycotoxin with potent estrogenic activity, produced by various Fusarium species that contaminate cereal crops worldwide.[1][2] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors, leading to reproductive and endocrine disruption.[3][4][5] The study of zearalenone's biological effects and the development of analytical methods for its detection require well-characterized standards of its derivatives. (8S)-Methyl zearalenone is a synthetic derivative of zearalenone where the hydroxyl group at the C8 position is methylated. This modification can alter its biological activity and provides a valuable tool for structure-activity relationship studies and as an internal standard in analytical methods.
This document provides a detailed protocol for the laboratory synthesis and purification of this compound. It includes a proposed synthetic methodology, purification procedures, and characterization data.
Data Presentation
Table 1: Physicochemical Properties of Zearalenone
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₅ | [1][2][6] |
| Molecular Weight | 318.36 g/mol | [1][2][6] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 164-165 °C | [5] |
| Solubility | Soluble in methanol, ethanol, acetonitrile, acetone, benzene, and aqueous alkali. Slightly soluble in hexane. Very slightly soluble in water. | [1][2] |
| UV Absorption Maxima (in methanol) | 236 nm, 274 nm, 316 nm | [1][2] |
Table 2: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Value/Reagent |
| Starting Material | Zearalenone |
| Base | Sodium hydride (NaH) |
| Methylating Agent | Methyl iodide (CH₃I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Quenching Agent | Saturated aqueous ammonium chloride (NH₄Cl) |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a proposed method for the synthesis of this compound via O-methylation of the C8 hydroxyl group of zearalenone.
Materials:
-
Zearalenone (ZEN)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add zearalenone to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the zearalenone in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour to facilitate the formation of the alkoxide.
-
Methylation: Slowly add methyl iodide to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product can be purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase to determine the optimal solvent system for column chromatography. Visualize the spots under a UV lamp.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the presence of the methyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Simplified signaling pathway of zearalenone's estrogenic action.
References
- 1. Synthesis and Structural Identification of a Biaryl Ether-Linked Zearalenone Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zearalenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. mdpi.com [mdpi.com]
- 6. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Zearalenone and its Derivatives in Endocrine Disruptor Screening Assays
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data regarding the application of (8S)-Methyl zearalenone in endocrine disruptor screening assays. The following application notes and protocols are based on the well-documented estrogenic activity of the parent compound, zearalenone (ZEN), and its major metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). These compounds serve as important reference materials in the screening and characterization of potential endocrine-disrupting chemicals (EDCs). The methodologies described herein are directly applicable for assessing the endocrine-disrupting potential of novel compounds such as this compound.
Introduction to Zearalenone as an Endocrine Disruptor
Zearalenone (ZEN) is a non-steroidal mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley.[1][2] Due to its structural similarity to the natural estrogen, 17β-estradiol (E2), ZEN and its metabolites can bind to estrogen receptors (ERs), primarily ERα and ERβ, and elicit estrogenic responses.[3][4] This mimetic activity classifies ZEN and its derivatives as endocrine-disrupting chemicals (EDCs), which can interfere with the normal hormonal functions in both humans and animals, leading to reproductive and developmental issues.[5][6] The primary metabolites of ZEN, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), also exhibit estrogenic activity, with α-ZEL often being more potent than the parent compound.[7]
The assessment of the estrogenic potential of ZEN and its analogs is crucial for food safety and toxicology studies. In vitro bioassays are instrumental in screening and characterizing the endocrine-disrupting properties of these mycotoxins. Commonly employed assays include the Yeast Estrogen Screen (YES) and the MCF-7 Cell Proliferation Assay (E-SCREEN). These assays provide quantitative data on the estrogenic potency of test compounds, often expressed as the half-maximal effective concentration (EC50) and relative potency compared to 17β-estradiol.
Data Presentation: Estrogenic Potency of Zearalenone and its Derivatives
The following tables summarize the quantitative data on the estrogenic activity of zearalenone and its key metabolites from various in vitro screening assays.
Table 1: Estrogenic Activity in Reporter Gene Assays
| Compound | Assay System | Endpoint | EC50 (nM) | Relative Potency (E2 = 100) | Reference |
| 17β-Estradiol (E2) | ERα Reporter Assay | Luciferase Activity | 0.015 ± 0.002 | 100 | [7] |
| α-Zearalenol (α-ZEL) | ERα Reporter Assay | Luciferase Activity | 0.022 ± 0.001 | ~68 | [7] |
| Zearalenone (ZEN) | ERα Reporter Assay | Luciferase Activity | 1.54 ± 0.07 | ~0.97 | [7] |
| β-Zearalenol (β-ZEL) | ERα Reporter Assay | Luciferase Activity | 3.08 ± 0.14 | ~0.49 | [7] |
Table 2: Proliferative Effects on MCF-7 Cells (E-SCREEN Assay)
| Compound | Endpoint | EC50 (µM) | Relative Proliferative Potency (RPP) | Reference |
| Zearalenone (ZEN) | Cell Proliferation | Not explicitly stated | - | |
| α-Zearalenol (α-ZEL) | Cell Proliferation | Not explicitly stated | 7 | |
| β-Zearalenol (β-ZEL) | Cell Proliferation | 5.2 x 10⁻³ | - | |
| α-Zearalanol (α-ZAL) | Cell Proliferation | Not explicitly stated | - | |
| β-Zearalanol (β-ZAL) | Cell Proliferation | Not explicitly stated | - |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Estrogen Receptor Signaling Pathway.
Caption: Yeast Estrogen Screen (YES) Assay Workflow.
Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
This protocol is adapted from established methods for assessing the estrogenic activity of compounds.
1. Materials and Reagents:
-
Recombinant Saccharomyces cerevisiae strain expressing the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ).
-
Yeast growth medium (e.g., YNB-based medium) with appropriate supplements.
-
Chlorophenol red-β-D-galactopyranoside (CPRG) or other suitable chromogenic substrate.
-
Test compound: this compound.
-
Positive control: 17β-Estradiol (E2).
-
Negative control: Vehicle solvent (e.g., ethanol or DMSO).
-
Sterile 96-well microtiter plates.
-
Plate shaker and incubator (32°C).
-
Microplate reader.
2. Procedure:
-
Yeast Culture Preparation: Inoculate the recombinant yeast into the growth medium and incubate overnight at 32°C with shaking until the culture reaches the logarithmic growth phase.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the positive control (E2).
-
Assay Plate Setup:
-
Add the diluted test compound, positive control, and negative control to the respective wells of a 96-well plate.
-
Add the prepared yeast culture to each well.
-
-
Incubation: Seal the plate and incubate at 32°C for 18-24 hours with gentle shaking.
-
Color Development: Add the CPRG substrate solution to each well.
-
Second Incubation: Incubate the plate at 32°C until a distinct color change from yellow to red is observed in the positive control wells.
-
Measurement:
-
Measure the optical density (OD) at a wavelength appropriate for the color change (e.g., 570 nm for CPRG).
-
Measure the OD at a wavelength to assess cell growth/turbidity (e.g., 690 nm).
-
-
Data Analysis:
-
Correct the absorbance readings for background and turbidity.
-
Plot the dose-response curve for the test compound and the positive control.
-
Calculate the EC50 value for this compound.
-
Determine the Relative Estrogenic Equivalency (EEQ) by comparing the EC50 of the test compound to that of E2.
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
This protocol is based on the principle that estrogenic compounds stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
1. Materials and Reagents:
-
MCF-7 human breast adenocarcinoma cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.
-
Hormone-free medium: Phenol red-free medium supplemented with charcoal-stripped FBS.
-
Test compound: this compound.
-
Positive control: 17β-Estradiol (E2).
-
Negative control: Vehicle solvent.
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.5% Crystal Violet in methanol).
-
Stain solubilization solution (e.g., 10% acetic acid).
-
Sterile 96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
2. Procedure:
-
Cell Maintenance: Culture MCF-7 cells in standard medium in a CO2 incubator.
-
Hormone Deprivation: Prior to the assay, culture the cells in hormone-free medium for 48-72 hours to deplete endogenous hormones and synchronize the cells.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in hormone-free medium. Allow the cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the positive control (E2) in hormone-free medium.
-
Replace the medium in the wells with the prepared treatments.
-
-
Incubation: Incubate the plates for 6 days, replacing the medium with fresh treatments every 2 days.
-
Cell Fixation and Staining:
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with the fixing solution.
-
Stain the fixed cells with Crystal Violet solution and incubate at room temperature.
-
Wash away the excess stain with water and allow the plates to dry.
-
-
Measurement:
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at a wavelength appropriate for the stain (e.g., 570 nm for Crystal Violet).
-
-
Data Analysis:
-
Plot the dose-response curve for the test compound.
-
Calculate the EC50 value.
-
Determine the Relative Proliferative Effect (RPE) by comparing the maximal proliferation induced by the test compound to that induced by E2.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zearalenone as an endocrine disruptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Monoclonal Antibody for Zearalenone Immunoassay
Audience: Researchers, scientists, and drug development professionals.
Introduction Zearalenone (ZEN), also known as F-2 toxin, is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereals like corn, wheat, and barley. Due to its potential reproductive toxicity, immunotoxicity, and carcinogenicity, many countries have established maximum residue limits (MRLs) for ZEN in food and animal feed. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid, sensitive, and high-throughput method for detecting ZEN, complementing traditional chromatographic techniques. The development of these assays hinges on the availability of high-quality monoclonal antibodies (mAbs) with high affinity and specificity.
This document provides a detailed overview of the protocols involved in generating a monoclonal antibody against ZEN and its application in an indirect competitive ELISA (icELISA).
Principle of Monoclonal Antibody Production
Hybridoma technology, developed by Georges Kohler and Cesar Milstein in 1975, is a foundational method for producing monoclonal antibodies. The process involves immortalizing antibody-producing B-lymphocytes by fusing them with immortal myeloma cells. This fusion creates a hybrid cell line, or "hybridoma," which has the dual properties of producing a specific antibody and proliferating indefinitely in culture. The subsequent screening and cloning of these hybridomas allow for the selection of a cell line that produces a single type of antibody (monoclonal) with high specificity and affinity for the target antigen.
Experimental Protocols
Synthesis of Immunogen (ZEN-BSA) and Coating Antigen (ZEN-OVA)
Since ZEN is a small molecule (hapten), it cannot elicit an immune response on its own. It must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Ovalbumin (OVA) for the coating antigen used in screening. The Oxime Active Ester (OAE) method is a common approach for this conjugation.
Protocol: Oxime Active Ester (OAE) Method for ZEN-BSA Conjugation
-
Oximation of ZEN: The carbonyl group at the C6' position of the ZEN molecule is selected as the active site. ZEN is reacted with (Aminooxy)acetic acid to form an oxime derivative (ZENO), introducing a carboxyl group.
-
Activation: The carboxyl group of ZENO is activated using N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an active ester.
-
Conjugation: The activated ZENO is added dropwise to a solution of BSA in phosphate-buffered saline (PBS, pH 7.4). The mixture is stirred gently at 4°C overnight. The amino groups of BSA react with the active ester of ZENO to form a stable amide bond.
-
Purification: The resulting ZEN-BSA conjugate is extensively dialyzed against PBS to remove unconjugated hapten and reaction byproducts.
-
Confirmation: The successful synthesis of the conjugate is confirmed using UV spectrophotometry. ZEN exhibits characteristic absorption peaks at 236, 274, and 316 nm, while BSA has a peak at 278 nm. The ZEN-BSA conjugate should show peaks characteristic of both molecules. The conjugation ratio can be determined by methods such as SDS-PAGE. A similar procedure is followed using OVA to prepare the ZEN-OVA coating antigen.
Mouse Immunization and Splenocyte Isolation
-
Animal Model: Female Balb/c mice (6-8 weeks old) are typically used for immunization.
-
Immunization Schedule:
-
Primary Immunization: Emulsify 100 µg of ZEN-BSA immunogen with an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion intraperitoneally (i.p.) into each mouse.
-
Booster Injections: Administer three subsequent booster injections of 50 µg of ZEN-BSA emulsified in Freund's Incomplete Adjuvant (FIA) at 3-week intervals.
-
-
Titer Monitoring: After the second booster, collect blood samples from the tail vein to monitor the antibody titer in the serum using indirect ELISA.
-
Final Boost: Three days before cell fusion, select the mouse with the highest antibody titer and administer a final booster injection of 50 µg of ZEN-BSA in sterile PBS without adjuvant.
-
Splenocyte Isolation: Euthanize the mouse and aseptically remove the spleen. Isolate splenocytes by gently perfusing the spleen with sterile, serum-free culture medium.
Generation of Hybridomas
-
Cell Lines: Use a suitable myeloma cell line, such as NS0 or Sp2/0, that lacks the ability to synthesize its own antibodies and is sensitive to HAT medium.
-
Cell Fusion:
-
Mix the isolated splenocytes and myeloma cells at a ratio of approximately 5:1.
-
Co-pellet the cells by centrifugation.
-
Add Polyethylene Glycol (PEG) 1500 dropwise to the cell pellet to induce membrane fusion.
-
Slowly add serum-free medium to dilute the PEG, then centrifuge and resuspend the cells in complete culture medium.
-
-
HAT Selection:
-
Plate the fused cells into 96-well plates containing a feeder layer of mouse peritoneal macrophages.
-
Culture the cells in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Aminopterin blocks the de novo DNA synthesis pathway, forcing cells to use the salvage pathway. Unfused myeloma cells, which are deficient in an enzyme for the salvage pathway, will die. Unfused splenocytes have a limited lifespan. Only the hybridoma cells (fused splenocyte-myeloma) will survive and proliferate.
-
-
Screening: After 10-14 days, screen the supernatants from wells with visible hybridoma growth for the presence of anti-ZEN antibodies using an indirect competitive ELISA (icELISA).
Monoclonal Antibody Production and Purification
-
Subcloning: Positive hybridoma clones are subcloned at least three times by limiting dilution to ensure that the cell line is derived from a single parent cell and is truly monoclonal.
-
Expansion: The stable hybridoma cell line can be expanded in culture (in vitro) or used to produce antibody-rich ascitic fluid in mice (in vivo).
-
Purification: The monoclonal antibodies are purified from the culture supernatant or ascites using methods such as Protein A/G affinity chromatography or caprylic acid-ammonium sulfate precipitation.
Antibody Characterization
-
Isotyping: Determine the class and subclass (e.g., IgG1, IgG2a) and light chain type (kappa or lambda) of the mAb using a commercial isotyping kit.
-
Affinity Constant (Ka): The binding affinity of the mAb to ZEN is determined by ELISA. The Ka value is calculated from the IC50 value obtained from a competitive inhibition curve.
-
Specificity (Cross-Reactivity): The cross-reactivity of the mAb with ZEN analogues (e.g., α-ZEL, β-ZEL, α-ZAL, β-ZAL) is evaluated using icELISA to determine the specificity of the antibody.
Development of an Indirect Competitive ELISA (icELISA)
The icELISA is a common format for detecting small molecules like mycotoxins. It relies on the competition between the free toxin in the sample and a fixed amount of toxin-protein conjugate (coating antigen) for the binding sites of the specific antibody.
Protocol: icELISA for ZEN Detection
-
Coating: Coat a 96-well microtiter plate with ZEN-OVA coating antigen (e.g., 100 ng/well) in carbonate buffer (pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of a blocking buffer (e.g., 5% non-fat milk in PBST) and incubating for 2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µL of ZEN standard solution or sample extract to each well.
-
Immediately add 50 µL of the diluted anti-ZEN monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C. During this step, the free ZEN in the sample competes with the plate-bound ZEN-OVA for the antibody binding sites.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (secondary antibody) to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H2SO4 to each well.
-
Reading: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of ZEN in the sample.
Data Summary
The following tables summarize the typical quantitative data obtained during the development and characterization of anti-ZEN monoclonal antibodies.
Table 1: Characteristics of Representative Anti-Zearalenone Monoclonal Antibodies
| Clone ID | Isotype | Titer (Ascites) | IC50 (µg/L) | Affinity Constant (Ka) (L/mol) | Reference |
|---|---|---|---|---|---|
| 2D7 | IgG1, κ | 1:5.12 x 10⁵ | 18.12 | 6.54 x 10⁹ | |
| 3C2 | IgG1, κ | 1:2.56 x 10⁵ | 25.73 | 5.11 x 10⁹ | |
| 4A10 | IgG1, κ | 1:1.28 x 10⁵ | 31.46 | 4.15 x 10⁹ | |
| 2B6 | - | - | 10.38 | - |
| 2D3 | - | - | 0.02 | - | |
IC50: The concentration of analyte that causes 50% inhibition of antibody binding.
Table 2: Cross-Reactivity Profile of Monoclonal Antibody 2D7
| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
|---|---|---|---|
| Zearalenone (ZEN) | 17.23 | 100 | |
| α-Zearalenol (α-ZEL) | 16.71 | 103.11 | |
| β-Zearalenol (β-ZEL) | 18.27 | 94.31 | |
| α-Zearalanol (α-ZAL) | 16.39 | 105.13 | |
| β-Zearalanol (β-ZAL) | 20.36 | 84.63 |
| Zearalanone (ZAN) | 15.01 | 114.79 | |
Cross-Reactivity (%) = (IC50 of ZEN / IC50 of analogue) x 100.
Table 3: Performance of a Developed icELISA Based on mAb 2D7
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.64 | µg/L | |
| IC50 | 17.23 | µg/L |
| Linear Working Range | 1.03 - 288.55 | µg/L | |
Application Note: Solid-Phase Extraction Protocol for (8S)-Methyl Zearalenone from Feed Matrix
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed solid-phase extraction (SPE) protocol for the determination of (8S)-Methyl zearalenone in various animal feed matrices. The described methodology is adapted from established protocols for zearalenone and its metabolites, leveraging similar physicochemical properties for efficient sample clean-up and concentration prior to analytical determination by chromatographic techniques such as LC-MS/MS or GC-MS.
Introduction
This compound is a derivative of the mycotoxin zearalenone, a non-steroidal estrogenic compound produced by various Fusarium species. Zearalenone and its metabolites are frequently found as contaminants in cereal grains and animal feed, posing a significant health risk to livestock and potentially to humans. The estrogenic activity of these compounds can lead to reproductive disorders and other health issues.[1][2][3] Accurate quantification of zearalenone derivatives like this compound in feed is crucial for ensuring feed safety and animal health.
Solid-phase extraction is a widely used technique for the purification and concentration of mycotoxins from complex sample matrices like animal feed.[4] This protocol details the use of a hydrophilic-lipophilic balanced (HLB) SPE sorbent, which offers excellent retention for a broad range of compounds, including the moderately polar zearalenone and its derivatives.
Experimental Protocol
This protocol is optimized for the extraction and clean-up of this compound from a generic animal feed matrix.
1. Sample Preparation and Extraction
-
Homogenization: Grind a representative feed sample (e.g., 50 g) to a fine powder (e.g., to pass through a 1 mm sieve) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v) with 0.5% acetic acid and 0.2% formic acid.
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction of the analyte.
-
Centrifuge the mixture at >5000 x g for 10 minutes to pellet the solid matrix components.
-
Carefully collect the supernatant for the SPE clean-up step.
-
2. Solid-Phase Extraction (SPE) Clean-up
The following protocol utilizes a pass-through SPE mechanism with an Oasis PRiME HLB cartridge, which simplifies the procedure by eliminating conditioning and equilibration steps.
-
SPE Cartridge: Oasis PRiME HLB (3 cc, 150 mg) or equivalent.
-
Procedure:
-
Load 0.4 mL of the supernatant from the extraction step directly onto the Oasis PRiME HLB cartridge.
-
Apply a gentle vacuum or positive pressure to allow the extract to pass through the cartridge. The analytes of interest will pass through while matrix interferences are retained.
-
Collect the eluate. This fraction contains the purified this compound.
-
The collected eluate can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step if further concentration is needed. For example, evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of zearalenone and its derivatives in feed matrices using SPE-based methods. While specific data for this compound is limited, the data for zearalenone provides a strong indication of the expected performance.
| Analyte | Feed Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Zearalenone | Formula, Concentrated, and Premixed Feeds | Oasis HLB | UHPLC-MS/MS | 89.35 - 110.93 | 0.50 - 5.00 | 0.50 - 5.00 | [5][6] |
| Zearalenone | Pig, Cow, Sheep, and Poultry Feed | Oasis PRIME HLB | LC-FLD | 73.6 - 88.0 | - | 42 | [7] |
| Zearalenone and 5 Derivatives | Chicken, Pig, and Beef Feeds | Immunoaffinity Column | GC-MS | 89.6 - 112.3 | 0.40 - 1.34 | 1.33 - 4.46 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from feed.
Zearalenone Estrogenic Signaling Pathway
Caption: Estrogenic signaling pathway of zearalenone and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of (8S)-Methyl Zearalenone in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (ZEN) is a mycotoxin with potent estrogenic effects, produced by various Fusarium species. Its pharmacokinetics and metabolism have been extensively studied in various animal models. (8S)-Methyl zearalenone is a derivative of zearalenone where the hydroxyl group at the C8 position is methylated. This structural modification is expected to alter its physicochemical properties, such as lipophilicity, which in turn will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide a comprehensive guide for designing and executing a pharmacokinetic study of this compound in rodent models, including animal selection, dosing, sample collection, and bioanalytical methods.
Experimental Design and Protocols
A well-designed pharmacokinetic study is crucial for understanding the in vivo behavior of this compound. Below are detailed protocols for conducting such a study in a rat model.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar are commonly used for pharmacokinetic studies.
-
Sex: Female rats are often used for zearalenone studies due to its estrogenic effects, but male rats can also be used depending on the study objectives.
-
Age/Weight: Young adult rats (8-10 weeks old, 200-250 g) are recommended.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
Dosing and Administration
-
Test Article: this compound (synthesis and characterization to be performed prior to the study).
-
Vehicle: A suitable vehicle for administration should be selected based on the solubility of this compound. Common vehicles include corn oil, polyethylene glycol 400 (PEG 400), or a mixture of ethanol, propylene glycol, and water.
-
Routes of Administration:
-
Intravenous (IV) Bolus: To determine the absolute bioavailability and intrinsic clearance. A typical dose might be 1 mg/kg administered via the tail vein.
-
Oral Gavage (PO): To assess oral absorption and bioavailability. A typical dose might range from 5 to 50 mg/kg.
-
-
Dose Volume: The volume administered should be appropriate for the size of the animal (e.g., 5 mL/kg for oral gavage in rats).
Sample Collection
-
Matrices: Blood (plasma or serum), urine, and feces. Tissue samples (liver, kidney, uterus, adipose tissue) can also be collected at the end of the study.
-
Blood Sampling:
-
Time Points: A sparse sampling or serial sampling design can be used. Typical time points for blood collection after IV administration are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. For oral administration, time points might be: 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48 hours.
-
Method: Blood samples (approx. 200 µL) can be collected from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals should be housed in metabolic cages for the collection of urine and feces over specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
The volume of urine and the weight of feces should be recorded. Samples should be stored at -80°C until analysis.
-
Bioanalytical Method
A sensitive and specific analytical method is required for the quantification of this compound and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
-
Plasma/Serum:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not expected to be present in the samples, or a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Dilute the urine sample (e.g., 1:10) with water.
-
To account for potential conjugation, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be included.
-
Proceed with solid-phase extraction (SPE) for cleanup and concentration.
-
-
Feces:
-
Homogenize the fecal sample with a suitable solvent (e.g., acetonitrile/water mixture).
-
Centrifuge and collect the supernatant.
-
Proceed with a cleanup step such as liquid-liquid extraction or SPE.
-
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites (e.g., demethylated or hydroxylated forms) need to be determined by direct infusion of the analytical standards.
Data Presentation
Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous (IV) and Oral (PO) Administration (Hypothetical Data)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 350 ± 80 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2500 ± 400 | 1800 ± 350 |
| AUC0-inf (ng·h/mL) | 2600 ± 420 | 2000 ± 380 |
| t1/2 (h) | 4.5 ± 0.8 | 6.2 ± 1.1 |
| CL (L/h/kg) | 0.38 ± 0.06 | - |
| Vd (L/kg) | 2.5 ± 0.4 | - |
| F (%) | - | 77 ± 15 |
| Data are presented as mean ± standard deviation (n=5 rats per group). | ||
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. |
Table 2: Excretion of this compound and its Metabolites in Urine and Feces of Rats Over 96 Hours Following a Single Oral Dose (10 mg/kg) (Hypothetical Data)
| Analyte | % of Administered Dose in Urine | % of Administered Dose in Feces | Total Excretion (%) |
| This compound | 5.2 ± 1.1 | 25.8 ± 4.3 | 31.0 |
| Zearalenone | 10.5 ± 2.3 | 15.3 ± 3.1 | 25.8 |
| α-Zearalenol | 8.1 ± 1.5 | 5.6 ± 1.2 | 13.7 |
| β-Zearalenol | 3.4 ± 0.8 | 2.1 ± 0.5 | 5.5 |
| Total | 27.2 | 48.8 | 76.0 |
| Data are presented as mean ± standard deviation (n=5 rats per group). |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of this compound.
Caption: Pharmacokinetic study workflow.
Potential Metabolic Pathway of this compound
Based on the known metabolism of zearalenone, the following signaling pathway illustrates the potential biotransformation of this compound in rodents.
Caption: Potential metabolic pathways.
Zearalenone-Induced Apoptosis Signaling Pathway
The following diagram illustrates the signaling pathways that are likely to be activated by zearalenone and potentially by its methylated derivative, leading to apoptosis.
Gas chromatography-mass spectrometry (GC-MS) analysis of silylated (8S)-Methyl zearalenone.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of (8S)-Methyl zearalenone using gas chromatography-mass spectrometry (GC-MS) following silylation. Zearalenone and its derivatives are mycoestrogens that can act as endocrine disruptors, making their sensitive and accurate detection crucial in food safety, environmental monitoring, and drug development. This document provides a step-by-step guide for sample preparation, derivatization, and GC-MS analysis, along with expected quantitative data and a discussion of the relevant biological signaling pathways affected by zearalenone.
Introduction
Zearalenone (ZEN) is a mycotoxin produced by fungi of the Fusarium genus, commonly found in agricultural commodities such as maize, wheat, and barley. Its structural similarity to estrogen allows it to bind to estrogen receptors, leading to disruptions in the endocrine system. This compound is a derivative of zearalenone. Due to its non-volatile nature, derivatization is necessary for analysis by gas chromatography. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte. This application note provides a detailed methodology for the GC-MS analysis of silylated this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for solid and liquid samples.
a) Solid Samples (e.g., Feed, Grain)
-
Homogenization: Grind the solid sample to a fine powder.
-
Extraction:
-
To 5 g of the homogenized sample, add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 2 minutes and then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Cleanup (Immunoaffinity Column - IAC):
-
Pass the supernatant through an immunoaffinity column specific for zearalenone and its derivatives.
-
Wash the column with 10 mL of phosphate-buffered saline (PBS).
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
b) Liquid Samples (e.g., Water, Urine)
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the liquid sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v).
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Silylation (Derivatization)
-
To the dried extract, add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan
Quantitative Data
The following tables summarize expected quantitative data for silylated zearalenone and its derivatives based on existing literature. Data for this compound is estimated based on the structure and behavior of closely related compounds.
Table 1: Estimated GC-MS Data for Silylated this compound
| Analyte | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound-diTMS | 14.5 - 15.5 | 476 (M+), 461, 347, 319 |
Disclaimer: The retention time and mass spectrum for this compound are estimations and should be confirmed with an analytical standard.
Table 2: GC-MS Data for Silylated Zearalenone and its Derivatives
| Analyte | Retention Time (min) | Qualitative Ion (m/z) | Quantitative Ion (m/z) |
| Zearalanone (ZAN)-diTMS | 13.943 | 449, 450, 335 | 307 |
| α-Zearalanol (α-ZAL)-triTMS | 14.024 | 523, 433, 335 | 307 |
| β-Zearalanol (β-ZAL)-triTMS | 14.158 | 523, 433, 335 | 307 |
| Zearalenone (ZEN)-diTMS | 14.441 | 462, 429 | 333 |
| α-Zearalenol (α-ZEL)-triTMS | 14.552 | 536, 431, 305 | 305 |
| β-Zearalenol (β-ZEL)-triTMS | 14.717 | 536, 431, 305 | 305 |
Table 3: Method Performance Data for Zearalenone and its Derivatives
| Parameter | Zearalenone | α-Zearalenol | β-Zearalenol |
| Linearity Range (ng/mL) | 2 - 500 | 2 - 500 | 2 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.40 - 1.34 | 0.40 - 1.34 | 0.40 - 1.34 |
| LOQ (µg/kg) | 1.33 - 4.46 | 1.33 - 4.46 | 1.33 - 4.46 |
| Recovery (%) | 89.6 - 112.3 | 89.6 - 112.3 | 89.6 - 112.3 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of silylated zearalenone.
Zearalenone's Estrogenic Signaling Pathway
Caption: Zearalenone's interaction with the estrogen receptor signaling pathway.
Other Signaling Pathways Affected by Zearalenone
Caption: Other key signaling pathways modulated by zearalenone.
Discussion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. The silylation step is critical for achieving the necessary volatility for GC analysis. The use of Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis, allowing for detection at low µg/kg levels.
Zearalenone and its metabolites are known to exert their biological effects through various signaling pathways. The primary mechanism is through the estrogenic pathway, where they bind to estrogen receptors and modulate the transcription of target genes, leading to reproductive and developmental issues. Additionally, zearalenone has been shown to influence other critical cellular pathways, including the Hedgehog, Wnt/β-catenin, TGF-β1/Smad3, and MAPK/NF-κB signaling pathways. These interactions can lead to a range of effects, including altered cell proliferation, inflammation, and apoptosis. A thorough understanding of these pathways is essential for assessing the toxicological risks associated with zearalenone exposure and for the development of potential therapeutic interventions.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of silylated this compound, which is crucial for its detection and quantification in various matrices. The provided experimental procedures, quantitative data, and visualization of relevant signaling pathways offer a comprehensive resource for researchers and professionals in the fields of food safety, toxicology, and drug development. The successful application of this method will contribute to a better understanding of the prevalence and biological impact of this mycotoxin.
Application Note and Protocol for Mycotoxin Analysis: Utilizing ¹³C₁₈-Zearalenone as a Reference Material
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley.[1] Due to its potential endocrine-disrupting effects and other toxicities in humans and animals, regulatory bodies worldwide have established maximum permissible levels for ZEN in food and feed. Accurate and reliable quantification of ZEN and its metabolites is therefore crucial for ensuring food safety and compliance. This application note details the use of a stable isotope-labeled internal standard, ¹³C₁₈-Zearalenone, for the precise quantification of zearalenone and its key metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is a robust technique to correct for matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[2][3]
While the initial request specified (8S)-Methyl zearalenone, extensive literature review did not yield sufficient information on its use as a common analytical reference material. Therefore, this document focuses on ¹³C₁₈-Zearalenone, a widely accepted and commercially available internal standard for zearalenone analysis.
Properties of Zearalenone and ¹³C₁₈-Zearalenone
| Property | Zearalenone (ZEN) | ¹³C₁₈-Zearalenone (Internal Standard) |
| Chemical Formula | C₁₈H₂₂O₅ | ¹³C₁₈H₂₂O₅ |
| Molecular Weight | 318.36 g/mol | 336.2 g/mol [4][5] |
| CAS Number | 17924-92-4 | 911392-43-3[4] |
| Appearance | White crystalline solid | Not specified, typically supplied in solution |
| Solubility | Soluble in acetonitrile, methanol, ethanol, acetone; slightly soluble in hexane; very low solubility in water.[3] | Soluble in acetonitrile.[4][5] |
| Key Characteristics | Exhibits fluorescence under UV light.[3] | Stable, non-radioactive isotope-labeled version of zearalenone. Mimics the physicochemical behavior of the analyte.[6] |
Zearalenone Metabolism
Zearalenone is metabolized in animals and humans into several derivatives, primarily α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), through the reduction of the C8' ketone group. These metabolites can also be conjugated with glucuronic acid or sulfate to facilitate excretion. The estrogenic potency of these metabolites varies, with α-ZOL exhibiting higher estrogenicity than ZEN itself.[7]
Experimental Protocol: Quantification of Zearalenone in Cereals using LC-MS/MS and ¹³C₁₈-Zearalenone Internal Standard
This protocol is a representative method for the analysis of zearalenone in a cereal matrix.
1. Materials and Reagents
-
Zearalenone (ZEN) certified reference standard
-
¹³C₁₈-Zearalenone internal standard (IS) solution (e.g., 25 µg/mL in acetonitrile)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Immunoaffinity columns (IAC) for zearalenone cleanup
-
Phosphate-buffered saline (PBS)
2. Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample grinding mill
-
Solid-phase extraction (SPE) manifold (if using SPE cleanup)
-
Nitrogen evaporator
3. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of ZEN and its metabolites (if required) in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., acetonitrile:water, 50:50, v/v) to create a calibration curve (e.g., 1-100 ng/mL).
-
Internal Standard Spiking Solution: Dilute the ¹³C₁₈-Zearalenone stock solution to a working concentration (e.g., 50 ng/mL) in the extraction solvent.
4. Sample Preparation
-
Extraction:
-
Grind a representative portion of the cereal sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the ¹³C₁₈-Zearalenone internal standard spiking solution.
-
Add 20 mL of extraction solvent (e.g., acetonitrile:water, 80:20, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Immunoaffinity Column):
-
Take a defined volume of the supernatant and dilute it with PBS as recommended by the IAC manufacturer.
-
Pass the diluted extract through the immunoaffinity column at a slow, steady rate.
-
Wash the column with water to remove interfering substances.
-
Elute the zearalenone and the internal standard from the column using methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
5. LC-MS/MS Analysis
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
-
Gradient Elution Example:
Time (min) % Mobile Phase B 0.0 20 2.0 95 4.0 95 4.1 20 | 6.0 | 20 |
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Zearalenone (ZEN) 317.1 175.1 (Quantifier) 131.1 (Qualifier) α-Zearalenol (α-ZOL) 319.1 283.1 161.1 β-Zearalenol (β-ZOL) 319.1 205.1 177.1 | ¹³C₁₈-Zearalenone (IS) | 335.2 | 183.1 | 138.1 |
6. Data Analysis and Quantification
-
Identify and integrate the peaks for ZEN and the ¹³C₁₈-ZEN internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each standard solution.
-
Calculate the concentration of ZEN in the samples using the regression equation from the calibration curve.
Method Validation Data
The following table presents typical performance data for a validated LC-MS/MS method for zearalenone analysis using an isotopic internal standard.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Recovery | 85-110% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDR) | < 20% |
| Limit of Detection (LOD) | 0.5 - 2 µg/kg |
| Limit of Quantification (LOQ) | 1 - 5 µg/kg |
Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house.
Conclusion
The use of ¹³C₁₈-Zearalenone as an internal standard in LC-MS/MS analysis provides a highly accurate and reliable method for the quantification of zearalenone in complex matrices such as cereals. This approach effectively compensates for potential analyte loss during sample preparation and mitigates matrix-induced signal suppression or enhancement, which is critical for regulatory compliance and ensuring the safety of food and feed products. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of mycotoxin analysis.
References
- 1. Fully 13C Isotope Labeled Internal Standard for the Accurate Quantification of Zearalenone in Cereals and Oils by Ultra-high Performance Liquid Chromatography-Tandem Triple Quadrupole Mass Spectrometry after Automated Purification with Immunoaffinity Column [spkx.net.cn]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. U-[13C18]-Zearalenone | LIBIOS [libios.fr]
- 7. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Improving extraction recovery of (8S)-Methyl zearalenone from complex food matrices
Welcome to the technical support center for the extraction of (8S)-Methyl zearalenone from complex food matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction recovery.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound and its related compounds. The guidance provided is based on established methods for zearalenone and its metabolites and may require further optimization for this compound specifically.
Frequently Asked Questions
-
Q1: What are the most common methods for extracting this compound from complex food matrices? A1: The most prevalent methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3] The choice of method often depends on the matrix complexity, available resources, and the desired level of sample cleanup.
-
Q2: I am seeing low recovery of my analyte. What are the potential causes? A2: Low recovery can stem from several factors, including improper pH of the extraction solvent, incomplete elution from the SPE cartridge, analyte degradation, or strong matrix interactions.[4][5] It is crucial to optimize each step of the extraction process, from sample preparation to final elution.
-
Q3: How can I minimize the impact of matrix effects on my results? A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, are a common challenge.[6][7][8] To mitigate these effects, consider using matrix-matched calibration standards, stable isotope-labeled internal standards, or implementing more rigorous cleanup steps to remove interfering co-extractive compounds.[6][9]
-
Q4: What are the ideal storage conditions for samples and extracts to prevent degradation of this compound? A4: To prevent degradation, samples and extracts should be stored at low temperatures, typically at or below 4°C for short-term storage and -20°C or lower for long-term storage, and protected from light.[10] The stability of zearalenone and its derivatives can be pH-dependent, so maintaining a neutral or slightly acidic environment during storage is often recommended.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution of the analyte from the SPE sorbent. | Optimize the elution solvent by increasing its polarity or volume. A mixture of acetonitrile and methanol with a small percentage of acid (e.g., formic acid) is often effective.[11] |
| Analyte breakthrough during sample loading. | Decrease the sample loading flow rate to ensure adequate interaction between the analyte and the sorbent. Alternatively, consider using a larger SPE cartridge or diluting the sample.[4] | |
| Improper conditioning or equilibration of the SPE cartridge. | Ensure the sorbent is properly wetted and activated according to the manufacturer's instructions. Do not let the sorbent dry out between steps.[4] | |
| High Background Noise / Interferences | Insufficient removal of matrix components during the wash step. | Optimize the wash solvent to be strong enough to remove interferences but weak enough to retain the analyte. A series of washes with solvents of increasing polarity may be beneficial. |
| Co-elution of interfering compounds with the analyte. | Employ a more selective SPE sorbent, such as one based on molecularly imprinted polymers (MIPs) or immunoaffinity columns (IACs), which offer higher specificity for zearalenone and its derivatives.[2][12] | |
| Inconsistent Results | Variability in sample matrix from batch to batch. | Develop a robust method that is validated across a range of representative matrices. The use of an internal standard can help to correct for variations.[9] |
| Clogging of the SPE cartridge. | Centrifuge or filter the sample extract before loading it onto the SPE cartridge to remove particulate matter.[13] |
Data on Extraction Recovery
The following tables summarize quantitative data on the recovery of zearalenone (ZEN) and its metabolites from various food matrices using different extraction methods. While specific data for this compound is limited, these values provide a general indication of expected performance.
Table 1: Recovery of Zearalenone and its Metabolites using Solid-Phase Extraction (SPE)
| Matrix | Analytes | SPE Sorbent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Animal Feed | Zearalenone & derivatives | Immunoaffinity Column | Methanol | 89.6 - 112.3 | < 12.6 | [9] |
| Cereals | Zearalenone | Molecularly Imprinted Polymer | Methanol | 82 - 90 | 0.9 - 6.8 | [12] |
| Edible Oils | Zearalenone | Hydrazine-functionalized Silica | Acetone/HCl | 83 | 7.0 (repeatability), 18 (reproducibility) | [10] |
| Mixed Feeds | Zearalenone, Aflatoxins, Ochratoxin A | OASIS PRIME HLB | Acetonitrile/Methanol | 73.6 - 88.0 | < 7 | [14][15] |
Table 2: Recovery of Zearalenone and its Metabolites using QuEChERS
| Matrix | Analytes | Extraction Solvent | dSPE Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Maize | 10 Mycotoxins | Acetonitrile/Formic Acid | Not specified | 85 - 114 | < 15 | [16] |
| Oat & Wheat Flour | Zearalenone & modified forms | Acetonitrile/Water | Not specified | Not specified | Not specified | [2] |
| Feed Ingredients | 11 Mycotoxins | Acetonitrile/Water | C18 | 70-120 (for most analytes) | Not specified | [17][18] |
| Rice Bran | 12 Mycotoxins | Methanol/Water | Chloroform (in subsequent DLLME) | 63 - 120 | < 1.28 | [19] |
Experimental Protocols
Detailed methodologies for the extraction of zearalenone and its derivatives are provided below. These protocols should be considered as a starting point and may require optimization for your specific matrix and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for Animal Feed
This protocol is adapted from a method for the determination of zearalenone and its derivatives in animal feed.[9]
-
Sample Preparation:
-
Grind a representative portion of the animal feed sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile/water (80:20, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (using an Immunoaffinity Column - IAC):
-
Dilute the supernatant with an equal volume of phosphate-buffered saline (PBS).
-
Pass the diluted extract through the IAC at a flow rate of approximately 1-2 mL/min.
-
Wash the column with 10 mL of PBS to remove interferences.
-
Dry the column by passing air through it for 2 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for Cereals
This protocol is a modified QuEChERS method suitable for the analysis of mycotoxins in cereal matrices.[2]
-
Sample Preparation:
-
Weigh 5 g of the ground cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract for direct injection or evaporate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for SPE and a troubleshooting decision tree for low analyte recovery.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting decision tree for low analyte recovery in SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. qascf.com [qascf.com]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mytoolbox.eu [mytoolbox.eu]
- 9. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. jysco.com [jysco.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Mitigating matrix effects in UPLC-MS/MS analysis of (8S)-Methyl zearalenone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the UPLC-MS/MS analysis of (8S)-Methyl zearalenone and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in UPLC-MS/MS analysis and why are they a concern?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon, particularly common with electrospray ionization (ESI) sources, can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] Consequently, matrix effects can lead to inaccurate and unreliable quantification of the target analyte, this compound, compromising the validity of experimental results.[1][4]
Q2: Why is the analysis of zearalenone and its derivatives, like this compound, particularly susceptible to matrix effects?
A: The analysis of zearalenone and its derivatives is prone to matrix effects due to the complexity of the matrices in which they are typically found, such as animal feed, cereals, and biological tissues (e.g., liver, muscle).[5][6][7] These matrices contain a high concentration of endogenous compounds like lipids, proteins, and carbohydrates that can be co-extracted with the analytes and interfere with the ionization process in the MS source.[8]
Q3: How can I determine if my analysis is affected by matrix effects?
A: The most common method to evaluate matrix effects is the post-extraction addition technique.[4][9] This involves comparing the signal response of an analyte in a standard solution prepared in a clean solvent to the response of the same analyte spiked into a blank sample extract (which has undergone the entire sample preparation procedure). A significant difference between these two responses indicates the presence of matrix effects.[9][10]
Q4: What are the primary strategies to mitigate matrix effects?
A: There are two main approaches to combat matrix effects:
-
Sample Preparation and Cleanup: The goal is to remove interfering components from the sample extract before injection into the UPLC-MS/MS system. Common techniques include Solid-Phase Extraction (SPE), Immunoaffinity Column (IAC) cleanup, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[11][12][13]
-
Calibration and Compensation Strategies: These methods aim to correct for the matrix effects that remain after sample cleanup. The most effective strategies include using matrix-matched calibration standards or, ideally, employing stable isotope dilution analysis (SIDA) with a corresponding labeled internal standard.[1][5][14]
Troubleshooting Guide
Problem: I am observing significant signal suppression for this compound.
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup | Co-eluting matrix components are interfering with ionization.[3] Implement or optimize a cleanup step. Immunoaffinity columns (IAC) offer high selectivity and can produce very clean extracts.[2][12] Alternatively, Solid-Phase Extraction (SPE) or QuEChERS with appropriate sorbents can effectively remove interferences.[6][7][8] |
| High Matrix Complexity | The sample matrix (e.g., complex animal feed, fatty tissues) contains a high load of interfering substances.[7][10] Increase the dilution factor of the final extract. This is a simple option but may compromise the limit of quantification (LOQ).[9] Ensure your UPLC method provides adequate chromatographic separation of the analyte from the bulk of the matrix components.[9] |
| Inadequate Calibration Strategy | Using a solvent-based calibration curve does not account for signal suppression.[1] Prepare matrix-matched calibration curves using a blank matrix that is representative of your samples.[5][7][15] This will help compensate for systematic signal loss. |
Problem: My analytical results show poor accuracy and high variability (high %RSD).
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Analyte loss or variable matrix effects occur between samples.[16] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for these variations.[17][18][19] The SIL-IS experiences similar matrix effects and losses during sample prep as the target analyte, providing reliable correction and improving accuracy and precision.[18][20] |
| Matrix Effects Vary Between Samples | The composition of the matrix differs from one sample to another, even within the same batch.[3] While matrix-matched calibration is good, it assumes a consistent matrix effect, which may not be true.[10] Stable Isotope Dilution Analysis (SIDA) is the superior method here, as the internal standard co-elutes and corrects for effects in each individual sample.[14][20] |
| Suboptimal Extraction | The extraction solvent and conditions are not efficient for releasing the analyte from the matrix.[7] Optimize the extraction solvent. Mixtures of acetonitrile and water, often with a small amount of acid like formic acid, are commonly used for mycotoxins to improve extraction efficiency.[2][16] |
Quantitative Data on Mitigation Strategies
The following tables summarize recovery and matrix effect data from various studies, demonstrating the effectiveness of different approaches.
Table 1: Comparison of Sample Cleanup and Calibration Strategies for Zearalenone (ZEN) and its Derivatives.
| Analyte(s) | Matrix | Sample Preparation | Calibration Method | Recovery (%) | Matrix Effect (%) | Reference |
| ZEN & 5 Derivatives | Feed | Immunoaffinity Column (IAC) | Isotope Internal Standard | 89.6 - 112.3 | Corrected by IS | [18][19] |
| ZEN & 8 Derivatives | Pig Tissues | QuEChERS | Not Specified | 70 - 110 | Not Specified | [6][21] |
| ZEN & ZEN-14G | Feed | SPE (HLB Cartridge) | Matrix-Matched | 89.4 - 110.9 | -27.6 to -1.3 | [8] |
| ZEN & Metabolites | Rumen Fluid | Simple Extraction | Matrix-Matched | 86.8 - 108.9 | -50.9 to -24.1 (Suppression) | [5] |
| ZEN & Metabolites | Human Serum | SPE (96-well µElution) | Isotope Internal Standard | 91.6 - 123.6 | Corrected by IS | [22] |
Experimental Protocols
Protocol 1: QuEChERS-Based Sample Preparation for this compound
This protocol is a general guideline based on the QuEChERS methodology, which is frequently applied to mycotoxin analysis in complex matrices.[6][23]
-
Homogenization & Weighing: Homogenize the sample (e.g., feed, tissue) to ensure uniformity. Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample is dry (e.g., grain), add an appropriate amount of water and let it hydrate for at least 15 minutes.[23]
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., ¹³C₁₈-Zearalenone) to the sample.
-
Extraction: Add 10 mL of an extraction solvent, typically acetonitrile with 1-2% formic acid.[23] Shake or vortex vigorously for 15 minutes to extract the mycotoxins.
-
Salting-Out (Partitioning): Add a salt mixture, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).[6] Vortex immediately for 1 minute and then centrifuge at ≥3000 g for 5 minutes. This step separates the acetonitrile layer from the aqueous/solid layers.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences). Vortex for 30 seconds and centrifuge for 5 minutes.
-
Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of a mobile phase-compatible solvent, such as methanol/water (50:50, v/v).[23]
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.[23]
Protocol 2: Typical UPLC-MS/MS Parameters
-
UPLC Column: A C18 column (e.g., Acquity UPLC BEH C18) is commonly used.[24]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing additives like formic acid (0.1%) and ammonium formate (1-5 mM) to improve peak shape and ionization efficiency.[9]
-
Flow Rate: 0.3 - 0.4 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
MS Detection: Triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for zearalenone and its derivatives, as it can provide good sensitivity.[9][25]
-
MRM Transitions: At least two specific precursor-product ion transitions should be monitored for each analyte for confident identification and quantification (one for quantification, one for confirmation).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 2. lcms.cz [lcms.cz]
- 3. qascf.com [qascf.com]
- 4. research.wur.nl [research.wur.nl]
- 5. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration [mdpi.com]
- 6. A QuEChERS-Based Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Nine Zearalenone-Like Mycotoxins in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 13. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. foodriskmanagement.com [foodriskmanagement.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Optimization of derivatization reaction for GC-MS of zearalenone derivatives.
Welcome to the technical support center for the optimization of zearalenone (ZEN) and its derivatives' derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and accurate results.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of zearalenone and its metabolites.
Question: Why am I seeing low or no peaks for my zearalenone derivatives?
Answer: Low or absent peaks for your target analytes can stem from several factors related to the derivatization process. Here are the primary causes and troubleshooting steps:
-
Incomplete Derivatization: The silylation reaction may not have gone to completion.
-
Optimize Reaction Conditions: The temperature and time of the derivatization reaction are critical. For many common silylating agents like BSTFA, a temperature of 60°C for 15-30 minutes is a good starting point.[1] However, for some analytes like Zearalanone (ZAN), a higher temperature (70°C) and longer time (30 minutes) might be necessary to achieve the highest peak area.[1]
-
Reagent Excess: Ensure you are using a sufficient excess of the derivatizing reagent. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens on the analyte.
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture, which can consume the reagent and prevent the reaction.[2] Always use anhydrous solvents and dry your sample extracts thoroughly before adding the derivatization reagent. Store reagents under desiccated conditions.[2]
-
-
Poor Reaction Yield: The choice of solvent and reagent can significantly impact the efficiency of the derivatization.
-
Solvent Effects: The addition of a polar and/or basic solvent can improve the yield of the derivatization reaction.[3][4] Solvents like pyridine, dimethylformamide (DMF), acetonitrile, and acetone have been successfully used.[3][4] The ratio of the silylating agent to the solvent should also be optimized.[3][4]
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Choice of Derivatizing Agent: Different silylating agents have varying reactivities. Common and effective reagents for zearalenone and its derivatives include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and N,N-diethyltrimethylsilylamine (TMSDEA).[1][4] If one reagent is not providing satisfactory results, consider trying another. BSTFA with 1% trimethylchlorosilane (TMCS) is a commonly used and effective formulation.
-
-
Analyte Degradation: Although less common, harsh derivatization conditions could potentially degrade the analytes. If you suspect this, try using milder conditions (e.g., lower temperature, shorter time) as a test.
Question: I'm observing multiple or unexpected peaks for a single analyte. What could be the cause?
Answer: The presence of multiple peaks for a single analyte often points to incomplete or partial derivatization, or the presence of isomers.
-
Incomplete Silylation: Zearalenone and its metabolites have multiple active sites (hydroxyl and enolic groups) that can be silylated. If the reaction is not complete, you may see a mixture of partially and fully derivatized products, each with a different retention time. To address this, refer to the optimization of reaction conditions (temperature, time, reagent excess) mentioned in the previous question.
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Isomeric Forms: Zearalenone and its derivatives can exist as different isomers. While derivatization should ideally proceed similarly for these, chromatographic separation might resolve them into distinct peaks. Confirm the identity of each peak using mass spectrometry.
Question: My results show high variability and poor reproducibility. How can I improve this?
Answer: Poor reproducibility is often linked to inconsistencies in the sample preparation and derivatization workflow.
-
Standardize the Protocol: Ensure that every step of your protocol, from sample extraction and cleanup to the derivatization reaction, is performed consistently for all samples and standards. This includes precise timing, temperature control, and volumetric measurements.
-
Use of an Internal Standard: The use of an isotope-labeled internal standard, such as ¹³C₁₈-Zearalenone, is highly recommended to correct for matrix effects and variations in extraction, derivatization, and injection volume.[1][5][6] This will significantly improve the accuracy and precision of your quantitative analysis.
-
Matrix Effects: Complex sample matrices, such as animal feed, can interfere with the derivatization reaction and the GC-MS analysis.[1] An effective cleanup step, for instance using immunoaffinity columns, is crucial to remove interfering substances before derivatization.[1][5][6]
Frequently Asked Questions (FAQs)
What is the purpose of derivatization for GC-MS analysis of zearalenone?
Zearalenone and its metabolites are nonvolatile compounds due to the presence of polar functional groups (hydroxyl groups).[1][3] Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, specifically silylation, replaces the active hydrogens in the polar groups with nonpolar trimethylsilyl (TMS) groups.[2] This process increases the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis.[7]
What are the most common derivatization reagents for zearalenone?
The most frequently used silylating agents for the derivatization of zearalenone and its derivatives are:
-
Mixtures containing trimethylchlorosilane (TMCS) as a catalyst, often with BSTFA.[8]
What are the optimal conditions for zearalenone derivatization?
The optimal conditions can vary depending on the specific analyte, derivatizing agent, and solvent used. However, a widely effective starting point is to use BSTFA (with 1% TMCS) and heat the reaction mixture at 60°C for 15 minutes.[1] It is recommended to optimize the temperature (e.g., 50, 60, 70°C) and time (e.g., 10, 15, 30 minutes) for your specific application to achieve the best results.[1]
How can I be sure the derivatization reaction was successful?
A successful derivatization will result in a single, sharp chromatographic peak for each analyte with a characteristic mass spectrum corresponding to the TMS derivative. You can confirm the completion of the reaction by analyzing the sample by GC-MS and looking for the expected molecular ion and fragmentation pattern of the derivatized compound. The absence of the underivatized analyte peak and any partially derivatized product peaks indicates a complete reaction.
Experimental Protocols
Protocol 1: Silylation of Zearalenone and its Derivatives using BSTFA with 1% TMCS
This protocol is adapted from a method for the analysis of zearalenone and its five derivatives in feed.[1]
-
Sample Preparation:
-
Derivatization Reaction:
-
To the dry residue, add a known volume of the derivatizing reagent, for example, 50 µL of BSTFA with 1% TMCS.
-
Add a suitable solvent if necessary. The choice of solvent can be optimized (e.g., pyridine, acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction vial at the optimized temperature and time. A good starting point is 60°C for 15 minutes.[1] For certain analytes, 70°C for 30 minutes may yield better results.[1]
-
-
GC-MS Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS system or diluted with a suitable solvent like isooctane prior to injection.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on the GC-MS analysis of zearalenone and its derivatives.
Table 1: Optimal Derivatization Conditions
| Analyte(s) | Derivatization Reagent | Temperature (°C) | Time (min) | Reference |
| Zearalenone & 5 derivatives | BSTFA + 1% TMCS | 60 | 15 | [1] |
| Zearalanone (ZAN) | BSTFA + 1% TMCS | 70 | 30 | [1] |
| Zearalenone | BSTFA/TMCS/DTE (1000:10:2 v/v/w) | 90 | 5 | [8] |
Table 2: Method Performance Metrics
| Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Zearalenone & 5 derivatives | Feed | < 1.5 | < 5.0 | 89.6 - 112.3 | [1][5] |
| Zearalenone | Water | - | 0.3 - 0.5 (ng/dm³) | 62 - 80 | [8][9] |
| Zearalenone & α-Zearalenol | Swine Tissues | - | 10 (ng/g) | 75.0 - 120.0 |
Visualizations
Diagram 1: General Workflow for GC-MS Analysis of Zearalenone Derivatives
Caption: Workflow for Zearalenone GC-MS analysis.
Diagram 2: Troubleshooting Logic for Low Peak Intensity
Caption: Troubleshooting low peak intensity issues.
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of the chemical derivatization of zearalenone and its metabolites for gas chromatography-mass spectrometry analysis of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pjoes.com [pjoes.com]
- 9. Analysis of Zearalenone in Aqueous Environment Using GC-MS [pjoes.com]
Strategies to prevent degradation of (8S)-Methyl zearalenone during sample storage
Welcome to the technical support center for (8S)-Methyl zearalenone. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound and its related compounds during sample storage and handling. The following guides are based on stability data for zearalenone (ZEN), which is expected to have similar stability characteristics.
Frequently Asked Questions (FAQs)
Q1: How stable is zearalenone (ZEN) during storage?
A1: Zearalenone and its derivatives are generally considered to be chemically stable mycotoxins.[1] They are not typically degraded during standard storage conditions or processing, such as milling and extrusion.[2][3] From a chemical perspective, the macrocyclic lactone ring and the double bond might suggest instability, but studies have confirmed it is a rather stable compound.[4]
Q2: What are the primary factors that can cause the degradation of ZEN in a sample?
A2: While stable under normal conditions, ZEN degradation can be induced by several factors:
-
High Temperatures: Significant degradation occurs at temperatures above 150-175°C.[5][6]
-
Extreme pH: ZEN is most stable at a neutral pH of 7.[5] Degradation is more likely to occur in alkaline (pH 10) or acidic (pH 4) aqueous solutions, especially when combined with heat.[5]
-
Solvent Type: While ZEN is soluble in various organic solvents like acetonitrile, acetone, and alcohols, the choice of solvent can influence long-term stability.[3] It is crucial to use high-purity, HPLC-grade solvents.[7]
-
Light Exposure: Although not extensively documented as a primary cause of degradation in the provided literature, as a general best practice for organic molecules, exposure to UV light should be minimized.
Q3: What are the recommended storage conditions for solid samples (e.g., contaminated grain, flour)?
A3: For long-term stability of ZEN in solid matrices like maize, it is recommended to store samples at temperatures of 4°C or lower.[4][8] Studies have shown no significant degradation for up to 36 months under these conditions.[9] For short-term transport, shipping at ambient temperatures is generally acceptable.[8]
Q4: What are the recommended storage conditions for ZEN in solution (e.g., analytical standards)?
A4: Analytical standards of ZEN prepared in organic solvents like methanol or acetonitrile should be stored at low temperatures (typically ≤4°C) and protected from light.[10] It is advisable to use amber vials or store them in the dark. For long-term storage, freezing at -20°C is a common practice.
Troubleshooting Guide
Problem: My ZEN sample concentration is significantly lower than expected after storage.
-
Possible Cause 1: High Storage Temperature.
-
Question: Was the sample exposed to temperatures above ambient (25°C) for an extended period?
-
Solution: Long-term stability studies recommend storing samples at 4°C.[4][8] Ensure that refrigerators and freezers are maintaining the correct temperature. For any new batch of samples, it is advisable to run a short-term stability test to confirm that storage conditions are adequate.[9]
-
-
Possible Cause 2: Improper Solvent or pH in Aqueous Samples.
-
Question: Is the sample dissolved in an aqueous buffer? If so, what is the pH?
-
Solution: ZEN is most stable in neutral pH (7) solutions.[5] If you must work with acidic or alkaline solutions, be aware that the rate of degradation increases, especially with heat.[5] Prepare these solutions fresh and analyze them as quickly as possible. When using organic solvents for standards, ensure they are of high purity and free of contaminants.[7]
-
-
Possible Cause 3: Evaporation of Solvent.
-
Question: Are the sample vials properly sealed?
-
Solution: Ensure that vial caps are tightly secured to prevent solvent evaporation, which would artificially increase the concentration of the analyte. Use vials with high-quality septa for autosamplers.
-
Problem: I am observing unexpected peaks in my chromatogram after sample storage.
-
Possible Cause 1: Degradation Products.
-
Question: Do the unexpected peaks appear consistently in aged samples but not in freshly prepared ones?
-
Solution: Degradation of ZEN can lead to the formation of other compounds. The primary metabolites of zearalenone are α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[11] While often formed through metabolism, harsh storage conditions could potentially lead to chemical transformations. Analyze standards of known metabolites to see if they match the retention times of the unknown peaks.
-
-
Possible Cause 2: Contamination.
-
Question: Was the sample, solvent, or storage container contaminated?
-
Solution: Re-prepare the sample using fresh, high-purity solvents and new storage vials. Ensure proper cleaning procedures for all lab equipment.
-
Data on Zearalenone Stability
The following tables summarize quantitative data from stability studies on zearalenone.
Table 1: Long-Term Stability of Zearalenone in Maize Flour
| Storage Temperature | Duration (Months) | Degradation Observed | Recommendation |
| 4°C | 36 | No significant trend | Recommended for long-term storage[4][8] |
| 25°C | 36 | No significant trend | Acceptable, but 4°C is preferred |
| 40°C | 36 | No significant trend | Demonstrates high thermal stability |
Data summarized from a long-term stability study on a certified reference material.[9]
Table 2: Heat Degradation of Zearalenone in Aqueous Buffer Solution (after 60 minutes)
| Heating Temperature | pH 4 | pH 7 | pH 10 |
| ≤ 125°C | < 23% | < 23% | < 23% |
| 150°C | ~34-68% | ~34-68% | ~34-68% |
| ≥ 175°C | > 92% | > 92% | > 92% |
| 225°C | 100% (<30 min) | 100% (<30 min) | 100% (<30 min) |
Data adapted from a study on the heat stability of zearalenone in an aqueous model system. Overall, ZEN was most stable at pH 7.[5]
Diagrams and Workflows
Caption: Key factors influencing the stability of zearalenone during storage.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Solution
This protocol is designed to evaluate the stability of your compound under conditions it might experience during sample transport or short-term benchtop storage.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
-
Sample Aliquoting:
-
Dispense aliquots of the stock solution into multiple, properly labeled vials (use amber glass vials to protect from light).
-
-
Exposure to Test Conditions:
-
Time Points for Analysis:
-
Analyze one vial from each temperature set at specified time points. Suggested intervals are 0, 1, 2, and 4 weeks.[9]
-
-
Analysis:
-
Data Evaluation:
-
A significant change in concentration (e.g., >10-15%) at a given condition indicates instability. Calculate the percentage of recovery at each point.
-
Caption: Experimental workflow for a short-term stability study.
Protocol 2: Sample Preparation using a Modified QuEChERS Method for Solid Matrices
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an efficient extraction method for mycotoxins in complex matrices.[12]
-
Sample Weighing:
-
Weigh 5 g of your homogenized solid sample into a 50 mL polypropylene centrifuge tube.[12]
-
-
Extraction:
-
Add 20 mL of an acetonitrile/water mixture (e.g., 50:50, v/v).[12]
-
Shake vigorously for 30 minutes.
-
Centrifuge for 30 minutes at approximately 3800 x g.
-
-
Supernatant Transfer:
-
Carefully transfer 1 mL of the supernatant (the top liquid layer) to a new microcentrifuge tube.
-
-
Preparation for Analysis:
-
If using an internal standard, add it at this stage.
-
The sample is now ready for direct injection or can be further diluted or cleaned up if necessary before LC-MS/MS analysis.[12]
-
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Zearalenone in maize: stability testing and matrix characterisation of a certified reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing detection sensitivity for trace amounts of (8S)-Methyl zearalenone in serum.
Here is a technical support center for enhancing the detection sensitivity of trace amounts of zearalenone and its metabolites in serum.
Technical Support Center: Detection of Trace Zearalenone in Serum
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for detecting trace amounts of zearalenone (ZEN) and its metabolites, such as (8S)-Methyl zearalenone, in serum. It includes frequently asked questions, detailed troubleshooting guides for common analytical methods, experimental protocols, and performance data.
Note: The analytical principles and methods described for zearalenone are directly applicable to its methylated forms and other metabolites. The primary challenges, such as low concentrations and matrix interference, remain consistent across these related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting trace amounts of zearalenone and its metabolites in serum? A1: The main difficulties include the very low concentrations of these compounds in serum, significant interference from the complex serum matrix (known as matrix effects), and the fact that ZEN and its metabolites can exist in both free and conjugated forms (e.g., glucuronides), which may require an additional hydrolysis step for total quantification.[1][2][3]
Q2: Which analytical methods are most suitable for sensitive detection of zearalenone in serum? A2: The two most common and effective methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[4] LC-MS/MS is considered the gold standard for its high selectivity, sensitivity, and ability to quantify multiple metabolites simultaneously.[1][5] Immunoassays like ELISA are excellent for rapid screening of a large number of samples.[5][6]
Q3: What is the difference between measuring "free" and "total" zearalenone in a serum sample? A3: "Free" zearalenone refers to the unconjugated form of the molecule. "Total" zearalenone includes both the free form and the conjugated forms (metabolites bound to molecules like glucuronic acid).[1] To measure total zearalenone, the serum sample must first undergo enzymatic hydrolysis to cleave the conjugates and convert them back to their free form before extraction and analysis.[1][7]
Q4: Why is it important to use an internal standard in LC-MS/MS analysis? A4: Using an internal standard, especially a stable isotope-labeled version of the analyte (e.g., ¹³C-ZEN), is crucial for accurate quantification.[1] It helps to correct for variations during sample preparation (e.g., extraction losses) and to compensate for matrix effects (ion suppression or enhancement) during the MS analysis, thereby improving the accuracy and precision of the results.[1][8][9]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause | Recommended Solution |
| Poor Sensitivity / Weak Signal | Inefficient ionization in the MS source. | Optimize MS parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.[1] |
| Low recovery during sample preparation. | Optimize the solid-phase extraction (SPE) protocol, ensuring the correct sorbent, loading, washing, and elution conditions are used.[1][10] Verify the choice and volume of extraction solvents.[11] | |
| Suboptimal chromatographic separation. | Ensure the analytical column is in good condition. Check and optimize the mobile phase composition and gradient program for better peak focusing.[12] | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the serum matrix are interfering with the ionization of the target analyte.[2] | Incorporate a stable isotope-labeled internal standard for each analyte to compensate for signal fluctuations.[1][9] |
| Prepare calibration standards in a blank serum matrix extract (matrix-matched calibration) to mimic the effect seen in the samples.[9] | ||
| Improve the sample cleanup procedure. Immunoaffinity chromatography (IAC) offers higher selectivity than standard SPE and can significantly reduce matrix interferences.[9][10] | ||
| Dilute the final sample extract. This can reduce the concentration of interfering matrix components, though it may also lower the analyte signal.[2] | ||
| Inconsistent Retention Times | Changes in the mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Fluctuation in column temperature. | Ensure the column oven is set to a stable temperature and allow sufficient time for equilibration. | |
| Low Analyte Recovery | Incomplete elution from the SPE column. | Test different elution solvents or increase the elution solvent volume. Ensure the solvent is strong enough to displace the analyte from the sorbent.[1] |
| Analyte degradation during sample processing. | Minimize the time samples are exposed to harsh conditions (e.g., high temperature, extreme pH). Store extracts at a low temperature and protect them from light if analytes are light-sensitive. | |
| Inefficient enzymatic hydrolysis (for total ZEN). | Optimize the enzyme concentration and incubation time and temperature to ensure complete cleavage of conjugates.[13] |
ELISA Analysis
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | A key reagent was omitted or added in the wrong order. | Carefully review the protocol and ensure all steps are followed correctly. Using a checklist can be helpful.[14] |
| Inactive enzyme conjugate or substrate. | Verify the expiration dates of all reagents. Test the activity of the conjugate and substrate solutions independently. Sodium azide, a common preservative, can inhibit the HRP enzyme.[14] | |
| Insufficient incubation times or incorrect temperature. | Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure reagents are brought to room temperature before use.[15][16] | |
| High Background Signal | The concentration of the detection antibody or conjugate is too high. | Perform a titration experiment to determine the optimal working concentration that gives a strong signal with low background.[14] |
| Inadequate washing. | Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or the soaking time. An automated plate washer can improve consistency.[14][17] | |
| Non-specific binding. | Use an appropriate blocking buffer and ensure the blocking step is performed for the recommended time to prevent non-specific antibody binding to the plate.[17] | |
| High Coefficient of Variation (%CV) | Inconsistent pipetting. | Use calibrated pipettes and fresh tips for each sample and reagent. Ensure there are no air bubbles when dispensing liquids.[17] |
| Poor mixing of reagents. | Gently mix all reagents before use. Ensure the plate is agitated as recommended during incubation steps.[14] | |
| Temperature variation across the plate. | Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution.[17] |
Experimental Protocols
Protocol 1: High-Throughput UPLC-MS/MS for ZEN and Metabolites in Serum
This protocol is adapted from a high-throughput method using a 96-well plate format for sample preparation.[1][18]
1. Sample Preparation (96-Well Plate SPE):
-
Hydrolysis (for Total ZEN): To 100 µL of serum, add internal standard (e.g., ¹³C-ZEN), buffer, and β-glucuronidase enzyme. Incubate to cleave conjugates.
-
Protein Precipitation: Add an organic solvent like acetonitrile to the serum to precipitate proteins. Centrifuge to pellet the proteins.
-
SPE Conditioning: Condition a 96-well µElution SPE plate (e.g., Oasis PRiME HLB) with methanol followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE plate.
-
Washing: Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile) into a clean 96-well collection plate. This high-throughput method avoids the need for evaporation and reconstitution steps.[1]
2. UPLC-MS/MS Analysis:
-
Column: Use a C18 column (e.g., Acquity UPLC BEH C18) for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate the mass spectrometer in electrospray ionization (ESI) negative mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per analyte for confirmation.[1]
Protocol 2: Competitive ELISA for Zearalenone in Serum
This protocol outlines the general steps for a competitive ELISA.[16][19]
1. Sample Preparation:
-
Centrifuge serum samples to remove any turbidity.[19]
-
Dilute the clear serum sample with the provided assay dilution buffer (e.g., a 1:10 dilution).[19]
2. ELISA Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add the ZEN-enzyme conjugate (e.g., ZEN-HRP) to each well.
-
Add the anti-ZEN antibody solution to each well. Seal the plate and incubate (e.g., 1 hour at 37°C).[19] During this step, free ZEN in the sample competes with the ZEN-enzyme conjugate for binding to the antibody.
-
Wash the plate multiple times with washing buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 15-30 minutes at room temperature).[15] A color will develop.
-
Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.[15]
-
Read the optical density (OD) at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of zearalenone in the sample.[16]
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Zearalenone and Metabolites in Serum
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Citation |
| ZEN & 5 Metabolites | UPLC-MS/MS | 0.02 - 0.06 | 0.1 - 0.2 | 91.6 - 119.5 | [1][13] |
| ZEN & 5 Metabolites | HPLC-APCI-MS | 0.1 - 0.5 | 0.5 - 1.0 | >80 | [7] |
| Zearalenone | LC-MS/MS | - | 0.5 | 96.3 - 112.9 | [20] |
| Zearalenone | LC-MS/MS | 0.15 | 0.5 | - | [3] |
Table 2: Performance of Immunoassay Methods for Zearalenone Detection
| Method | Matrix | LOD (ng/mL or ppb) | Cut-off (ppb) | Recovery (%) | Citation |
| Direct Competitive ELISA | Human Serum | - | LLOQ: 0.22 ppb | 85 - 115 | [5] |
| Competitive ELISA | Serum | 1.25 ppb | - | - | [19] |
| Enzyme-Linked Fluorescent Immunoassay (ELFIA) | Water | 0.09 ng/mL | - | - | [21] |
Visualized Workflows and Logic Diagrams
Caption: Workflow for trace zearalenone analysis in serum using LC-MS/MS.
Caption: Step-by-step workflow for a competitive ELISA procedure.
Caption: A logical guide for diagnosing and mitigating matrix effects.
References
- 1. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in immunoassay-based mycotoxin analysis and toxicogenomic technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample preparation and clean up in mycotoxin analysis: principles, applications and recent developments [ouci.dntb.gov.ua]
- 11. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 16. hygiena.com [hygiena.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [ouci.dntb.gov.ua]
- 19. food.r-biopharm.com [food.r-biopharm.com]
- 20. researchgate.net [researchgate.net]
- 21. shura.shu.ac.uk [shura.shu.ac.uk]
Technical Support Center: Method Refinement for Chromatographic Separation of (8S)-Methyl Zearalenone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their chromatographic methods for the separation of (8S)-Methyl zearalenone isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between the (8S)- and (8R)-Methyl zearalenone isomers?
A1: Poor or no resolution is the most common challenge in chiral separations. The causes can be multifaceted, stemming from the column, mobile phase, or other system parameters.
-
Incorrect Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for chiral recognition. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD), are often a good starting point for zearalenone-like structures.[1][2] If your current column is not providing separation, screening other CSPs with different chiral selectors is recommended.[3]
-
Suboptimal Mobile Phase: The composition of the mobile phase directly impacts the interactions between the analytes and the CSP.[3]
-
Normal Phase: Try varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane). Small changes can have a significant effect on selectivity.
-
Reversed Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
-
Inappropriate Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity for certain analytes by modifying their ionization state and interaction with the CSP.[3][4] Experiment with adding a small amount (typically 0.1%) of an appropriate additive.
-
Temperature Effects: Lowering the column temperature can sometimes enhance the weaker bonding forces responsible for chiral recognition, thereby increasing selectivity and resolution.[5]
-
High Flow Rate: A flow rate that is too high can reduce the time available for interactions between the isomers and the stationary phase, leading to decreased resolution. Try reducing the flow rate.
Q2: My peaks are tailing or fronting. What can I do to improve peak shape?
A2: Poor peak symmetry can compromise resolution and quantification.
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the silica support of the CSP. Adding a mobile phase modifier, such as a small amount of a basic additive for a basic compound or an acidic one for an acidic compound, can help to mask these active sites.[4]
-
Column Contamination/Degradation: Adsorption of impurities at the head of the column can lead to poor peak shape.[5] If using an immobilized column, try flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[5] For coated columns, flush with the strongest compatible solvent, such as 2-propanol.[5] If performance is not restored, the column may need to be replaced.
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase itself.
Q3: My retention times are drifting or are not reproducible. What is the cause?
A3: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase or column condition.
-
Insufficient Equilibration: Chiral columns, especially when changing mobile phase compositions, can require extended equilibration times.[4] Ensure the column is equilibrated for a sufficient number of column volumes (at least 20-30) until a stable baseline and consistent retention times are achieved.
-
Mobile Phase Composition: In normal phase chromatography, even trace amounts of water can significantly alter retention times.[4] Use high-purity, dry solvents. Ensure the mobile phase is well-mixed and degassed.
-
Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes, which will affect retention times. Use a column oven to maintain a constant temperature.
-
Column "Memory Effect": The use of acidic or basic modifiers can lead to a "memory effect," where the modifier is retained by the CSP and affects subsequent analyses even after it has been removed from the mobile phase.[4] This persistence can last for thousands of column volumes.[4] It is often best to dedicate a column to a specific method or type of additive.
Q4: The backpressure in my system has suddenly increased. What should I do?
A4: A sudden pressure increase typically indicates a blockage in the system.
-
Frit Blockage: The most common cause is a blocked inlet frit on the column, often due to particulate matter from the sample or mobile phase.[5] A simple test is to reverse the flow through the column (disconnect from the detector) at a low flow rate to try and dislodge the particulates.[5]
-
Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate upon injection, blocking the system. Ensure your sample is fully dissolved and consider filtering it through a 0.45 µm filter before injection.[6]
-
Guard Column: Using a guard column is highly recommended to protect the analytical column from contamination and particulates, extending its lifetime.[6]
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral column to start my method development?
A1: The selection of the chiral stationary phase (CSP) is the most critical step. For compounds like zearalenone and its derivatives, polysaccharide-based CSPs are the most widely successful.
-
Start with Screening: It is highly recommended to screen a small set of complementary columns. A typical primary screening set includes columns based on amylose and cellulose derivatives with different functional groups.[7]
-
Recommended Phases:
-
CHIRALCEL® OD: Cellulose tris(3,5-dimethylphenylcarbamate) is a widely used phase for a broad range of compounds.[1][8]
-
CHIRALPAK® AD: Amylose tris(3,5-dimethylphenylcarbamate) often shows complementary selectivity to the OD phase.[2]
-
Consider modern immobilized versions of these phases (e.g., CHIRALPAK IA, IB, IC) as they offer greater solvent compatibility, allowing for the use of solvents like dichloromethane or THF for both analysis and column cleaning.[5]
-
Q2: What are typical starting mobile phases for screening?
A2: The choice of mobile phase mode (normal phase, reversed-phase, or polar organic) is a key parameter.
-
Normal Phase (NP): This is often the most successful mode for chiral separations on polysaccharide CSPs. A typical starting point is a mixture of an alkane and an alcohol, such as Hexane/Isopropanol (90:10, v/v) . The ratio can be adjusted to optimize retention and selectivity.
-
Reversed Phase (RP): Useful for more polar compounds or for LC-MS compatibility. Start with Acetonitrile/Water or Methanol/Water mixtures. A C18 column is often used for general zearalenone analysis, but for chiral separation, a dedicated reversed-phase chiral column is necessary.[8][9]
-
Polar Organic Mode (PO): This mode uses polar organic solvents like acetonitrile or methanol, often with an additive. It can sometimes provide unique selectivity.
Q3: How do mobile phase additives influence the separation?
A3: Additives, or modifiers, are used in small concentrations (0.1-0.5%) to improve peak shape and/or enhance selectivity.[3][6]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): Used for acidic or neutral compounds. They can suppress the ionization of acidic analytes and cover up basic sites on the stationary phase surface. Increasing the concentration of an acidic additive can sometimes even reverse the elution order of enantiomers.[3]
-
Basic Additives (e.g., Diethylamine - DEA, Ethanolamine): Used for basic compounds to reduce peak tailing by competing with the analyte for active sites on the stationary phase.[6]
-
Caution: Always check the column's instruction manual before using additives. Strongly basic modifiers can damage traditional coated silica-based CSPs.[6]
Q4: My sample is complex (e.g., from a biological matrix). What sample preparation is needed?
A4: Proper sample preparation is crucial to protect the column and reduce matrix effects.
-
Extraction: Zearalenone and its derivatives are often extracted from matrices using acetonitrile/water mixtures.[10]
-
Cleanup: A cleanup step is usually necessary. Solid-Phase Extraction (SPE) is common.[11] For very complex samples, immunoaffinity columns (IAC) can provide highly selective cleanup, isolating zearalenone and its related metabolites from the matrix.[12][13]
-
Final Step: Before injection, the sample should be dissolved in a solvent compatible with the initial mobile phase. The sample should be filtered through a membrane filter (approx. 0.5 µm) to remove any particulates.[6]
Experimental Protocols (Examples)
The following are example protocols for the separation of this compound and its (8R) isomer. These should be used as a starting point for method development.
Table 1: Example HPLC and UHPLC Method Parameters
| Parameter | Example 1: HPLC Method | Example 2: UHPLC Method |
| Column | CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm | CHIRALPAK® IA-3, 2.1 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) with 0.1% Trifluoroacetic Acid | Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid |
| Mode | Normal Phase | Reversed Phase |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection | Fluorescence (Ex: 274 nm, Em: 440 nm) | MS/MS (ESI-) |
| Injection Volume | 10 µL | 2 µL |
| Sample Diluent | Mobile Phase | Mobile Phase |
Table 2: Representative Quantitative Data (Hypothetical)
| Analyte | Method | Retention Time (min) | Resolution (Rs) | Asymmetry (As) | LOD (ng/mL) | LOQ (ng/mL) |
| (8R)-Methyl zearalenone | HPLC | 12.5 | - | 1.1 | 1.5 | 4.5 |
| This compound | HPLC | 14.2 | 2.1 | 1.2 | 1.5 | 4.5 |
| (8R)-Methyl zearalenone | UHPLC | 4.8 | - | 1.1 | 0.3 | 1.0 |
| This compound | UHPLC | 5.3 | 2.5 | 1.1 | 0.3 | 1.0 |
Visualized Workflows
Diagram 1: Chiral Method Development Workflow
Caption: A systematic workflow for developing a chiral HPLC method.
Diagram 2: Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor isomer resolution.
Diagram 3: Sample Preparation Workflow
Caption: A general workflow for sample preparation and cleanup.
References
- 1. mz-at.de [mz-at.de]
- 2. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. ct-k.com [ct-k.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. thelabstore.co.uk [thelabstore.co.uk]
- 9. redalyc.org [redalyc.org]
- 10. [Determination of zearalenone and related mycotoxins in grain and its products by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a liquid chromatography tandem mass spectrometry method for the simultaneous determination of zearalenone, deoxynivalenol and their metabolites in pig serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability assessment of (8S)-Methyl zearalenone stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability assessment of (8S)-Methyl zearalenone stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a derivative of the mycotoxin zearalenone. Zearalenone and its analogues are known for their estrogenic activity, which can interfere with the reproductive systems of animals and pose a potential risk to human health.[1] Accurate and reliable experimental results depend on the stability and known concentration of the stock solutions used. Degradation can lead to inaccurate quantification and misinterpretation of toxicological or metabolic studies.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Acetonitrile and methanol are commonly used solvents for preparing stock solutions of zearalenone and its analogues for reversed-phase high-performance liquid chromatography (RP-HPLC) applications.[2][3][4][5][6] The choice of solvent may depend on the specific analytical method being used. For example, zearalenone has been shown to be stable in acetonitrile.[6]
Q3: What are the optimal storage conditions for long-term stability?
For long-term storage, it is recommended to keep individual stock solutions at -18°C or -20°C in the dark.[2][3][4][5][6] Studies have shown that zearalenone is stable under these conditions for at least 14 months.[2][3][4][5][6]
Q4: How can I tell if my this compound stock solution has degraded?
Degradation can be monitored by UV-spectroscopy or chromatographic methods like HPLC-MS/MS.[2][3][4][5][6] Signs of degradation may include:
-
A decrease in the absorbance at the characteristic maximum wavelengths (λmax) of the compound.[6]
-
The appearance of new peaks or a change in the peak profile in a chromatogram.
-
A significant change in the concentration as determined by a validated analytical method. A coefficient of variation (CV) greater than 3% in absorbance may indicate degradation.[3]
Q5: Are there any specific handling precautions I should take?
Yes, this compound should be handled as a hazardous substance. Appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Stock Solution Degradation | 1. Verify the age and storage conditions of your stock solution. 2. Re-analyze the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV or HPLC-MS/MS). 3. If degradation is confirmed or suspected, prepare a fresh stock solution from a crystalline solid standard.[7] |
| Analyte Adsorption | 1. Mycotoxins can adsorb to glass surfaces, leading to a decrease in the effective concentration. 2. Use silanized glass vials or inserts for storing and analyzing your solutions, especially for diluted multi-analyte standards.[3][4] |
| Solvent Evaporation | 1. Ensure that vials are properly sealed to prevent solvent evaporation, which would increase the concentration of the analyte. 2. Store solutions at low temperatures (-18°C or -20°C) to minimize evaporation.[2][3][4][5][6] |
Problem: Unexpected peaks appear in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Review the storage conditions (temperature, light exposure). Zearalenone can be sensitive to light.[8] 2. The degradation of zearalenone analogues can occur through the cleavage of the lactone bond or other modifications.[9] 3. Attempt to identify the degradation products using mass spectrometry if possible. |
| Isomerization | 1. Exposure to UV light can cause the isomerization of trans-zearalenone to cis-zearalenone.[10] 2. Protect solutions from light by using amber vials and minimizing exposure during handling. |
| Contamination | 1. Ensure the purity of the solvent and the cleanliness of all glassware and equipment. 2. Run a solvent blank to check for contaminants. |
Data Presentation
Table 1: Summary of Stability for Zearalenone and Its Analogues in Stock Solutions
| Compound | Solvent | Storage Temperature | Duration | Stability Outcome | Citation |
| Zearalenone | Acetonitrile | -18°C | 14 months | Stable | [2][4][5][6] |
| α-Zearalenol | Acetonitrile | -18°C | 14 months | Gradual degradation detected | [2][4][5][6] |
| β-Zearalenol | Acetonitrile | -18°C | 14 months | Gradual degradation detected | [2][4][5][6] |
| α-Zearalanol | Acetonitrile | -18°C | 14 months | Gradual degradation detected | [2][4] |
| β-Zearalanol | Acetonitrile | -18°C | 14 months | Gradual degradation detected | [2][4] |
Table 2: Short-Term Stability of a Diluted Multi-Mycotoxin Standard Solution
| Solvent System | Storage Temperature | Light Exposure | Duration | Stability Outcome | Citation |
| Water/Methanol (50/50 v/v) with 0.1% Formic Acid | 23°C | Exposed to light | 75 hours | Stable in silanized glass (CV ≤ 10%) | [2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound crystalline solid, HPLC-grade acetonitrile, analytical balance, Class A volumetric flask (amber), glass syringe or pipette.
-
Procedure: a. Allow the crystalline solid to equilibrate to room temperature before opening the vial to prevent condensation. b. Accurately weigh the desired amount of the solid using an analytical balance. c. Quantitatively transfer the solid to an amber volumetric flask. d. Add a small amount of acetonitrile to dissolve the solid completely. e. Once dissolved, fill the flask to the mark with acetonitrile. f. Stopper the flask and invert it several times to ensure a homogenous solution. g. Transfer aliquots to amber, silanized glass vials for storage. h. Store the stock solution at -20°C in the dark.
Protocol 2: Long-Term Stability Assessment using UV-Spectroscopy
-
Materials: Prepared stock solution, UV-spectrophotometer, quartz cuvettes.
-
Procedure: a. Immediately after preparation (Time 0), record the UV spectrum of the stock solution at the characteristic wavelengths for zearalenone (typically around 236, 274, and 316 nm).[7] b. Store the stock solution under the desired conditions (e.g., -20°C, protected from light). c. At specified time intervals (e.g., 1, 3, 6, 12 months), remove an aliquot of the stock solution and allow it to come to room temperature. d. Record the UV spectrum under the same conditions as the initial measurement. e. Compare the absorbance at the λmax and the overall spectral profile to the Time 0 measurement. A coefficient of variation (CV) of less than 3% in absorbance is typically considered stable.[3]
Visualizations
Caption: Workflow for preparing and assessing the stability of a stock solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways for zearalenone analogues.
References
- 1. Zearalenone and Its Derivatives α-Zearalenol and β-Zearalenol Decontamination by Saccharomyces cerevisiae Strains Isolated from Bovine Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. inmu.mahidol.ac.th [inmu.mahidol.ac.th]
Technical Support Center: Optimizing Immunoaffinity Column Cleanup of (8S)-Methyl Zearalenone and Related Mycotoxins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing immunoaffinity columns (IACs) for the efficient cleanup of (8S)-Methyl zearalenone and other zearalenone derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard zearalenone (ZEN) immunoaffinity column for the cleanup of this compound?
A1: While specific immunoaffinity columns for this compound are not commonly available, studies have shown that commercially available ZEN IACs exhibit significant cross-reactivity with various zearalenone derivatives. Recoveries for analogs such as α-zearalenol, β-zearalenol, and zearalanone have been reported to be in the range of 69% to 115%, with cross-reactivities exceeding 80%[1]. Given the structural similarity, it is plausible that a standard ZEN IAC will bind this compound. However, it is crucial to perform a validation study to determine the specific recovery and cross-reactivity for this compound with your chosen column and matrix.
Q2: What are the critical parameters to control for optimal immunoaffinity column performance?
A2: The efficiency of your immunoaffinity cleanup is primarily influenced by pH, the concentration of organic solvent in the sample extract, and the flow rate during sample loading. The optimal pH for antibody-antigen binding is typically around neutral (pH 7.0)[2]. High concentrations of organic solvents (e.g., acetonitrile or methanol) in the sample extract can disrupt the antibody structure and reduce binding capacity; it is often recommended to keep the organic solvent concentration below 15% in the loading solution[2]. A slow and consistent flow rate (e.g., 1-2 drops per second) during sample application ensures sufficient time for the analyte to bind to the antibody[3].
Q3: How can I minimize matrix effects in complex samples like feed or food?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge. Immunoaffinity columns are highly effective at reducing matrix components[4]. To further mitigate these effects, the use of a stable isotope-labeled internal standard (e.g., ¹³C-ZEN) is highly recommended. This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification[2][5]. Additionally, ensuring complete removal of interfering substances by following the recommended washing steps is crucial.
Q4: Is it possible to regenerate and reuse immunoaffinity columns?
A4: Yes, regeneration and reuse of immunoaffinity columns are possible and can significantly reduce costs. One study demonstrated that an IAC could be reused at least 10 times with recoveries remaining above 90%[2]. A common regeneration protocol involves washing the column with water after elution and storing it in a phosphate-buffered saline (PBS) solution at 4°C[1][2]. The reusability will depend on the sample matrix's complexity and the cleaning procedure's effectiveness[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Suboptimal pH of Sample Extract: The pH of the sample extract may be too acidic or alkaline, inhibiting the antibody-antigen interaction. | Adjust the pH of the sample extract to neutral (pH 6.8-7.4) using a suitable buffer like PBS before loading it onto the column[2]. |
| High Concentration of Organic Solvent: The percentage of organic solvent (e.g., methanol, acetonitrile) in the sample extract is too high, which can denature the antibodies. | Dilute the sample extract with a buffer (e.g., PBS) to reduce the organic solvent concentration to less than 15% before application to the IAC[2]. | |
| Incomplete Elution: The elution solvent may not be effectively disrupting the antibody-antigen bond. | Ensure the use of an appropriate elution solvent, typically 100% methanol or acetonitrile. Allow for a sufficient incubation time (e.g., 3-5 minutes) of the elution solvent on the column before collection to maximize recovery[5]. | |
| Column Overload: The amount of zearalenone and its derivatives in the sample exceeds the binding capacity of the column. | Quantify the approximate mycotoxin concentration in the sample beforehand and dilute the extract if necessary to stay within the column's specified capacity. | |
| High Variability in Results (Poor Precision) | Inconsistent Flow Rate: A variable flow rate during sample loading and washing can lead to inconsistent binding and washing efficiency. | Use a syringe pump or a vacuum manifold with a flow control valve to maintain a slow and steady flow rate (e.g., 1-2 drops per second)[3]. |
| Presence of Air Bubbles: Air bubbles in the column bed can create channels, leading to poor interaction between the sample and the antibody gel. | Ensure the column is properly equilibrated and that no air is introduced during sample loading. If bubbles are present, gently tap the column to dislodge them. | |
| Matrix Interference: Co-extracted compounds from complex matrices can interfere with the binding process. | Optimize the initial sample extraction procedure to minimize the co-extraction of interfering substances. Employing a pre-cleanup step with a solid-phase extraction (SPE) column can also be beneficial for highly complex matrices. | |
| Column Clogging | Particulate Matter in the Sample Extract: The sample extract may contain suspended particles that clog the column frits. | Centrifuge the sample extract at a high speed (e.g., >10,000 x g) and filter it through a 0.45 µm syringe filter before loading it onto the immunoaffinity column. |
| Precipitation of Matrix Components: Changes in solvent composition upon dilution of the extract can cause precipitation of matrix components. | Visually inspect the diluted extract for any precipitates before loading. If precipitation occurs, centrifuge and filter the sample again. |
Quantitative Data Summary
The following tables summarize typical performance data for zearalenone and its derivatives using immunoaffinity column cleanup.
Table 1: Recovery Rates of Zearalenone and its Derivatives from Various Matrices
| Analyte | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Zearalenone | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| α-Zearalenol | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| β-Zearalenol | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| Zearalanone | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| α-Zearalanol | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| β-Zearalanol | Feed | Not Specified | 89.6 - 112.3 | < 12.6 | [2][3] |
| Zearalenone | Cereals & Feedstuffs | 10 - 3500 ng/g | 82 - 97 | 1.4 - 4.1 | [6] |
| Zearalenone | Cereals | 5 - 200 ppb | 66.4 - 96.1 | Not Specified | [7] |
Table 2: Cross-Reactivity of Commercial Zearalenone Immunoaffinity Columns
| Zearalenone Derivative | Average Cross-Reactivity (%) |
| α-Zearalenol | > 80 |
| β-Zearalenol | > 80 |
| Zearalanone | > 80 |
| α-Zearalanol | > 80 |
| β-Zearalanol | > 80 |
Data from a study comparing three commercial immunoaffinity columns[1].
Experimental Protocols
Protocol: Immunoaffinity Column Cleanup of Zearalenone and its Derivatives from a Feed Matrix
This protocol is adapted from a validated method for the determination of zearalenone and its derivatives in feed[3].
1. Sample Extraction: a. Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of an acetonitrile:water solution (80:20, v/v). c. Vortex for 30 minutes. d. Centrifuge at 8000 rpm for 10 minutes at 4°C.
2. Extract Dilution: a. Transfer 2.0 mL of the supernatant to a clean tube. b. Dilute with 28.0 mL of phosphate-buffered saline (PBS, pH 7.0). c. If using an isotope-labeled internal standard, add it at this stage.
3. Immunoaffinity Column Cleanup: a. Allow the immunoaffinity column to reach room temperature. b. Pass the 30 mL of the diluted extract through the IAC at a flow rate of 1-2 drops per second. c. Wash the column with 10 mL of deionized water to remove unbound matrix components. d. Dry the column by passing air through it for 30 seconds.
4. Elution: a. Place a clean collection vial under the column. b. Add 1.5 mL of methanol to the column. c. Allow the methanol to incubate on the column for 5 minutes. d. Elute the bound toxins by passing the methanol through the column and collect the eluate. e. Pass an additional 1.5 mL of methanol through the column to ensure complete elution.
5. Sample Preparation for Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for immunoaffinity cleanup of zearalenone derivatives.
Caption: Troubleshooting logic for low analyte recovery in immunoaffinity cleanup.
References
- 1. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aokin.de [aokin.de]
- 7. jfda-online.com [jfda-online.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Full Validation of an Analytical Method for (8S)-Methyl Zearalenone in Corn
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data. This guide provides a comprehensive comparison of established analytical techniques and a proposed validation workflow for the quantitative determination of (8S)-Methyl zearalenone, a derivative of the mycotoxin zearalenone, in a corn matrix.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is a critical first step. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable techniques for mycotoxin analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, albeit less common, alternative.
| Feature | HPLC-FLD | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via native fluorescence. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from other fluorescent compounds. | Excellent, highly specific due to mass fragmentation patterns.[1] | High, but requires derivatization which can introduce variability. |
| Sensitivity | Good, with Limits of Detection (LODs) typically in the low ppb range.[1][2] | Excellent, with LODs often in the sub-ppb range.[3] | Good, with LODs comparable to HPLC-FLD. |
| Sample Preparation | Requires thorough cleanup to remove interfering matrix components. Immunoaffinity columns are common.[1] | Can tolerate less stringent cleanup due to high specificity, though cleanup is still recommended. | Requires a derivatization step to make the analyte volatile. |
| Cost | Moderate initial and operational cost. | High initial and operational cost. | Moderate initial cost, but derivatization adds to operational cost and complexity. |
| Throughput | Moderate. | High, especially with modern UPLC systems. | Lower, due to longer run times and derivatization step. |
Proposed Analytical Workflow for this compound
Based on the comparison, an LC-MS/MS method is recommended for the full validation of this compound in corn due to its superior specificity and sensitivity. The following workflow is proposed:
Detailed Experimental Protocols
1. Sample Preparation:
-
Extraction: A representative 25g sample of ground corn is extracted with 100 mL of an acetonitrile/water (e.g., 84:16 v/v) solution by shaking for 60 minutes.
-
Cleanup:
-
Immunoaffinity Column (IAC) Cleanup: The extract is filtered, diluted with phosphate-buffered saline (PBS), and passed through a zearalenone-specific immunoaffinity column. The column is washed with water, and the analyte is eluted with methanol.[1] This is the recommended method for high selectivity.
-
Solid-Phase Extraction (SPE): Alternatively, a C18 SPE cartridge can be used for cleanup. The extract is loaded onto the conditioned cartridge, washed with a polar solvent to remove interferences, and the analyte is eluted with a less polar solvent like methanol or acetonitrile.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is used with a gradient elution program. The mobile phase typically consists of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium formate or formic acid to improve ionization.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for unequivocal identification and quantification of this compound.
Full Method Validation: A Comprehensive Approach
A full validation of the analytical method should be conducted according to internationally recognized guidelines (e.g., ICH, FDA). The following parameters must be assessed:
Data Presentation: Quantitative Performance Characteristics
The following tables summarize the expected performance characteristics for a validated LC-MS/MS method for this compound in corn, based on typical values for zearalenone and its metabolites.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | Repeatability (RSDr) ≤ 15%, Intermediate Precision (RSDip) ≤ 20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | Ion suppression or enhancement should be evaluated and compensated for, if necessary (e.g., using matrix-matched calibration or stable isotope-labeled internal standards). |
| Robustness | Method performance should not be significantly affected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). |
Table 2: Comparison of Expected Performance for Different Analytical Techniques
| Parameter | HPLC-FLD | LC-MS/MS | GC-MS |
| Expected LOQ (µg/kg) | 1 - 5 | 0.1 - 1 | 1 - 5 |
| Expected Recovery (%) | 70 - 110 | 80 - 120 | 60 - 110 |
| Expected Precision (RSDr %) | < 15 | < 10 | < 15 |
Conclusion
While a specific, pre-validated method for this compound in corn is not yet established in the scientific literature, a robust and reliable analytical method can be developed and validated by adapting existing protocols for zearalenone. An LC-MS/MS method is the recommended approach due to its high sensitivity and specificity. A comprehensive validation plan, as outlined in this guide, is essential to ensure the generation of accurate and defensible data for research, quality control, and regulatory purposes. The provided experimental protocols and performance expectations serve as a strong foundation for the development and implementation of a fully validated method for this important mycotoxin derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Validation of the 11+Myco MS-PREP® Method for Determination of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Cereals, Baby Food, Spices, and Animal Feed by Immunoaffinity Column with LC-MS/MS: AOAC Performance Tested MethodSM 112401 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Estrogenic Potency: α-Zearalenol versus (8S)-Methyl zearalenone
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogenic potency of the natural zearalenone metabolite, α-zearalenol, and the synthetic derivative, (8S)-Methyl zearalenone. While extensive data is available for α-zearalenol, a potent mycoestrogen, information on the estrogenic activity of this compound is not publicly available. This document summarizes the known biological activities of both compounds, presenting the robust evidence for α-zearalenol's estrogenicity and the distinct pharmacological profile of this compound.
Executive Summary
α-Zearalenol, a major metabolite of the mycotoxin zearalenone, is a well-documented and potent estrogen receptor agonist. Numerous in vitro studies have demonstrated its high binding affinity for estrogen receptors and its ability to elicit strong estrogenic responses, often exceeding the potency of its parent compound, zearalenone. In stark contrast, this compound is a synthetic analogue of zearalenone, and there is currently no available data to support its estrogenic activity. The primary reported biological activity of this compound is as a selective inhibitor of carbonyl reductase 1 (CBR1).
Quantitative Data Presentation
Due to the absence of estrogenic activity data for this compound, a direct quantitative comparison is not possible. The following table summarizes the reported estrogenic potency of α-zearalenol from various in vitro assays.
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| α-Zearalenol | Reporter Gene Assay | RGA cell lines | EC50 | 0.022 ± 0.001 nM | [1] |
| α-Zearalenol | Alkaline Phosphatase Assay | Ishikawa | EC50 | 0.027 ± 0.003 nM | [2] |
| α-Zearalenol | Estrogen Receptor Bioassay | Not specified | EC10 | 3.59 pM | [3] |
| α-Zearalenol | E-Screen (Cell Proliferation) | MCF-7 | Relative Proliferative Potency (RPP) | ~7 times that of zearalenone | [4] |
| α-Zearalenol | Relative Potency vs. Zearalenone | Various in vitro | Potency Factor | ~60-70 times more potent than zearalenone | [3][5] |
This compound: A Synthetic Derivative with a Different Target
This compound, also referred to as ZEA analogue 5, is a synthetic derivative of zearalenone with a methyl group added at the C8 position. The primary and only reported biological activity for this compound is the selective inhibition of human carbonyl reductase 1 (CBR1) with an IC50 of 0.21 μM. A study on this compound showed it had reduced binding to a panel of human protein kinases and no binding to human Hsp90 when compared to zearalenone. Crucially, its estrogenic activity was not reported, suggesting it may not be a primary characteristic of this synthetic analogue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established estrogenic signaling pathway for α-zearalenol, a typical experimental workflow for assessing estrogenicity, and the metabolic/synthetic relationship of the compounds.
Caption: Estrogenic signaling pathway of α-zearalenol.
Caption: General experimental workflow for assessing estrogenic activity.
Caption: Metabolic and synthetic origins of the compared compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the estrogenic potency of α-zearalenol are provided below.
E-Screen (Cell Proliferation) Assay
The E-Screen assay is a widely used method to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-receptor positive cells, such as the human breast cancer cell line MCF-7.
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS). Prior to the assay, cells are washed with a medium lacking phenol red (an estrogenic indicator) and cultured in a medium with charcoal-dextran treated FBS to remove endogenous steroids.
-
Seeding: Cells are seeded into multi-well plates at a low density and allowed to attach for 24 hours.
-
Treatment: The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., α-zearalenol) or a positive control (e.g., 17β-estradiol). A solvent control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 6 days, allowing for cell proliferation to occur in response to estrogenic stimulation.
-
Quantification of Cell Proliferation: After incubation, the cell number is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read using a microplate reader.
-
Data Analysis: The proliferative effect (PE) is calculated as the ratio of the highest cell number in the presence of the test compound to the cell number in the solvent control. The relative proliferative potency (RPP) is determined by comparing the EC50 value of the test compound to that of 17β-estradiol.
Estrogen Receptor (ER) Reporter Gene Assay
Reporter gene assays are used to measure the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene.
-
Cell Line: A cell line that is stably transfected with an estrogen receptor (e.g., ERα) and a reporter construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase) is used. An example is the RGA cell line.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound or controls.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and translation of the reporter protein.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate.
-
Data Analysis: The results are expressed as the fold induction of reporter gene activity over the solvent control. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound.
Conclusion
The comparative analysis reveals a significant disparity in the known biological activities of α-zearalenol and this compound. α-Zearalenol is a potent mycoestrogen with well-characterized estrogenic effects, making it a compound of interest and concern in toxicology and endocrinology. Conversely, this compound is a synthetic derivative with a demonstrated inhibitory effect on carbonyl reductase 1, and to date, no evidence of its estrogenic activity has been published. This guide highlights the importance of understanding the specific biological targets of zearalenone derivatives, as minor structural modifications can lead to substantially different pharmacological profiles. Further research is warranted to investigate the potential estrogenic activity, or lack thereof, of this compound to fully characterize its safety and therapeutic potential.
References
- 1. Synthesis, structure, and estrogenic activity of 4-amino-3-(2-methylbenzyl)coumarins on human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective inhibitor for human carbonyl reductase 1 from propionate scanning applied to the macrolide zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Determining the cross-reactivity of zearalenone antibodies with (8S)-Methyl zearalenone
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody defines its ability to bind to substances other than its target antigen. In the context of zearalenone immunoassays, this is a critical parameter as various structurally similar metabolites can be present in a sample, potentially leading to inaccurate quantification of zearalenone. The following table summarizes the cross-reactivity of different zearalenone antibodies with its key metabolites, as determined by competitive enzyme-linked immunosorbent assay (cELISA) and other immunoassays. The data is presented as the percentage of cross-reactivity relative to zearalenone (100%).
| Antibody/Assay Kit | α-Zearalenol | β-Zearalenol | α-Zearalanol | β-Zearalanol | Zearalanone | Reference |
| Monoclonal Antibody 2D7 | 103.11% | 94.31% | 105.13% | 84.63% | 114.79% | [1] |
| Monoclonal Antibody 2B6 | <5% | <5% | <5% | <5% | <5% | [2][3] |
| Polyclonal Antibody (Rabbit Antiserum) | 75% | 30% | 150% | 60% | 190% | [4] |
| Fluorescence Polarization Immunoassay | 102% | 71% | 139% | 20% | 195% | [5] |
| Veratox® for Zearalenone | 73% | 23% | 36% | 15% | 63% |
Experimental Protocol: Competitive ELISA for Zearalenone Cross-Reactivity
The following is a generalized protocol for a competitive indirect ELISA, a common method used to determine the cross-reactivity of zearalenone antibodies.
Materials:
-
96-well microtiter plate
-
Zearalenone-protein conjugate (e.g., ZEN-OVA) for coating
-
Zearalenone monoclonal or polyclonal antibody
-
Zearalenone standard and its metabolites (analytes)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the zearalenone-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the zearalenone antibody and either the zearalenone standard or one of its metabolites (at varying concentrations) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of the analyte is inversely proportional to the color signal. Calculate the 50% inhibitory concentration (IC50) for zearalenone and each metabolite. The cross-reactivity is then calculated using the formula: Cross-reactivity (%) = (IC50 of Zearalenone / IC50 of Metabolite) x 100
Experimental Workflow Diagram
The following diagram illustrates the workflow of a competitive ELISA for determining zearalenone cross-reactivity.
Caption: Workflow of a competitive ELISA for zearalenone cross-reactivity.
Zearalenone Signaling Pathway Interaction
Zearalenone and its metabolites are known to exert their estrogenic effects by interacting with estrogen receptors (ERα and ERβ). This interaction can trigger downstream signaling pathways, leading to various physiological responses. The diagram below provides a simplified overview of this interaction.
Caption: Simplified signaling pathway of zearalenone's estrogenic action.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Proficiency in (8S)-Methyl Zearalenone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of mycotoxin contaminants is paramount. This guide provides a comparative overview of analytical methodologies and the landscape of inter-laboratory proficiency testing relevant to the emerging mycotoxin, (8S)-Methyl zearalenone. While direct proficiency testing data for this specific stereoisomer is not yet widely available, this document leverages existing data for its parent compound, zearalenone, and its other metabolites to offer valuable insights into expected analytical performance and best practices.
Zearalenone, a mycotoxin produced by Fusarium species, and its metabolites are of significant concern in the food and feed industries due to their estrogenic effects. The specific stereoisomer, this compound, represents a new analytical challenge. Accurate and reproducible quantification across different laboratories is crucial for reliable risk assessment and regulatory compliance. Inter-laboratory proficiency testing (PT) is the gold standard for evaluating and ensuring the quality and comparability of analytical data.
Comparison of Analytical Methodologies for Zearalenone and its Metabolites
The choice of analytical method significantly impacts the accuracy, sensitivity, and throughput of mycotoxin quantification. Various techniques have been developed and validated for zearalenone and its derivatives, which are directly applicable to the analysis of this compound. The following table summarizes the performance characteristics of commonly employed methods based on published literature.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Throughput |
| LC-MS/MS | 0.02 - 1.5 µg/kg[1] | 0.1 - 5.0 µg/kg[1] | 89.6 - 112.3[2] | < 12.6[2] | High |
| GC-MS | 0.40 - 1.34 µg/kg | 1.33 - 4.46 µg/kg | 89.6 - 112.3[2] | < 12.6[2] | Medium |
| HPLC-FLD | Not specified | Not specified | 82 - 90 | 0.9 - 6.8 | Medium |
| ELISA | Not specified | Not specified | Not specified | Not specified | High |
Note: Performance characteristics can vary based on the specific matrix, instrumentation, and protocol used.
Standard Analytical Workflow
A robust analytical workflow is essential for obtaining reliable results. The following diagram illustrates a typical workflow for the analysis of zearalenone and its metabolites, which would be applicable for this compound.
Experimental Protocol: LC-MS/MS for Zearalenone and Metabolites
This protocol provides a general framework for the quantification of zearalenone and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laboratories should perform in-house validation for their specific application.
1. Sample Preparation (QuEChERS Method)
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for cleanup.
2. Sample Cleanup (Solid Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to each analyte.
-
4. Quantification
-
Generate a calibration curve using certified reference standards.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Proficiency Testing for Mycotoxins
Participation in proficiency testing (PT) schemes is a critical component of a laboratory's quality assurance program.[3] These programs provide an external and objective assessment of a laboratory's analytical performance. While specific PT schemes for this compound are not yet established, numerous programs exist for zearalenone and other regulated mycotoxins.[4][5][6][7]
The performance of laboratories in these PTs is typically evaluated using z-scores, which are calculated based on the deviation of the laboratory's result from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.[5]
Example of Proficiency Test Results for Zearalenone (Hypothetical Data)
| Laboratory ID | Reported Value (µg/kg) | Assigned Value (µg/kg) | z-score | Performance |
| Lab A | 48.5 | 50.0 | -0.3 | Satisfactory |
| Lab B | 55.2 | 50.0 | 1.04 | Satisfactory |
| Lab C | 42.1 | 50.0 | -1.58 | Satisfactory |
| Lab D | 62.0 | 50.0 | 2.4 | Questionable |
| Lab E | 35.0 | 50.0 | -3.0 | Unsatisfactory |
Metabolic Pathway of Zearalenone
Understanding the metabolism of zearalenone is crucial for identifying relevant biomarkers of exposure and for developing comprehensive analytical methods. The following diagram illustrates the major metabolic pathways of zearalenone.
The Role of Certified Reference Materials
The use of certified reference materials (CRMs) is fundamental for method validation, calibration, and quality control.[8] CRMs provide a known and traceable concentration of the analyte in a specific matrix, allowing laboratories to assess the accuracy of their measurements. For emerging contaminants like this compound, the availability of high-quality CRMs will be a critical step in enabling accurate and harmonized quantification across laboratories. Several providers offer CRMs for zearalenone and its major metabolites.[8]
Conclusion
While the direct inter-laboratory proficiency testing landscape for this compound is still developing, a wealth of knowledge and established methodologies for the analysis of zearalenone and its metabolites provide a strong foundation for its accurate quantification. Laboratories can leverage existing expertise in mycotoxin analysis, particularly with LC-MS/MS, and participate in broader mycotoxin PT schemes to ensure the reliability of their data. The development and availability of certified reference materials and dedicated proficiency tests for this compound will be essential in the future to ensure consistent and comparable results across the scientific community, ultimately safeguarding public and animal health.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. wur.nl [wur.nl]
- 4. wur.nl [wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Organisation of Multi-Mycotoxin Proficiency Tests: Evaluation of the Performances of the Laboratories Using the Triple A Rating Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and certification of a reference material for zearalenone in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of (8S)-Methyl zearalenone and other modified mycotoxins
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the mycotoxin zearalenone (ZEN) and its primary modified forms, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). While specific data for (8S)-Methyl zearalenone is not extensively available in comparative studies, this document focuses on the well-documented derivatives to provide a robust framework for understanding their relative toxicities. The information is supported by experimental data from in vitro studies, detailed protocols for key assays, and visualizations of cellular pathways affected by these mycotoxins.
Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals like maize, wheat, and barley.[1][2] In vivo, ZEN is rapidly metabolized into its major derivatives, α-ZOL and β-ZOL.[2] This biotransformation means that exposure often involves a mixture of these compounds, making a comparative analysis of their individual and combined cytotoxicity crucial for risk assessment.[2]
Quantitative Cytotoxicity Data
The cytotoxic potential of zearalenone and its modified forms varies significantly depending on the cell line, exposure time, and the specific metabolite. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell viability. The table below summarizes IC50 values from various studies. Generally, α-zearalenol demonstrates higher cytotoxicity (lower IC50 value) than its parent compound, zearalenone, and its isomer, β-zearalenol.
| Mycotoxin | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Zearalenone (ZEN) | Porcine Leydig Cells | 24 h | 49.71 | [3] |
| α-Zearalenol (α-ZOL) | SH-SY5Y (Neuronal) | 48 h | 20.8 ± 0.5 | [4] |
| α-Zearalenol (α-ZOL) | SH-SY5Y (Neuronal) | 72 h | 14.0 ± 1.8 | [4] |
| β-Zearalenol (β-ZOL) | SH-SY5Y (Neuronal) | 24 h | 94.3 ± 2.0 | [4] |
| β-Zearalenol (β-ZOL) | SH-SY5Y (Neuronal) | 48 h | 9.1 ± 1.8 | [4] |
| β-Zearalenol (β-ZOL) | SH-SY5Y (Neuronal) | 72 h | 7.5 ± 1.2 | [4] |
| Zearalenone (ZEN) | HepG2 (Hepatoma) | 24-72 h | 70.0 to >100.0 | [2] |
| α-Zearalenol (α-ZOL) | HepG2 (Hepatoma) | 24-72 h | 20.6 to 26.0 | [2] |
| β-Zearalenol (β-ZOL) | HepG2 (Hepatoma) | 24-72 h | 38.4 to >100.0 | [2] |
| Zearalenone (ZEN) | Swine Neutrophils | Not Specified | 59.0 | [5] |
| α-Zearalenol (α-ZOL) | Swine Neutrophils | Not Specified | 56.8 | [5] |
| β-Zearalenol (β-ZOL) | Swine Neutrophils | Not Specified | 53.1 | [5] |
Note: Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
The most common method cited for assessing the cytotoxicity of mycotoxins is the MTT assay.[1][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Mycotoxin Exposure: Prepare serial dilutions of the mycotoxins (Zearalenone, α-Zearalenol, β-Zearalenol) in the appropriate cell culture medium. Remove the existing medium from the wells and add the mycotoxin solutions. Include a vehicle control (e.g., 0.5% DMSO) and a negative control (medium only). Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, remove the medium containing the mycotoxins. Add 20-30 µL of an MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[1][8]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.[7][8]
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is then calculated from the dose-response curve.
Mechanisms of Cytotoxicity & Signaling Pathways
The cytotoxic effects of zearalenone and its derivatives are primarily mediated through the induction of oxidative stress and apoptosis (programmed cell death).[9][10] Several signaling pathways are implicated in these processes.
Key Mechanisms:
-
Oxidative Stress: ZEN and its metabolites can lead to an accumulation of reactive oxygen species (ROS).[11] This imbalance disrupts normal cellular function, damages DNA and proteins, and can trigger apoptosis.[9]
-
Mitochondrial Pathway of Apoptosis: The mycotoxins can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[10][11] This event activates a cascade of enzymes called caspases (specifically caspase-9 and caspase-3), which execute the apoptotic process.[9][11]
-
Endoplasmic Reticulum (ER) Stress: Zearalenone can induce stress in the endoplasmic reticulum, which in turn can activate pro-apoptotic signaling pathways, including the JNK (c-Jun N-terminal kinase) pathway.[12]
-
MAPK Pathway Activation: Mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38, are often activated in response to cellular stress induced by ZEN and play a critical role in mediating the apoptotic signal.[13]
The diagram below illustrates the interconnected pathways leading to cell apoptosis following exposure to zearalenone.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, Zearalenone and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Individual and Combined Effect of Zearalenone Derivates and Beauvericin Mycotoxins on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of apoptotic pathways in zearalenone-treated mouse sertoli cells [jstage.jst.go.jp]
- 10. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zearalenone induces apoptosis and necrosis in porcine granulosa cells via a caspase-3- and caspase-9-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zearalenone Induces Apoptosis in Porcine Endometrial Stromal Cells through JNK Signaling Pathway Based on Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unambiguous Structural Confirmation of Biosynthetic Zearalenone Derivatives: A Comparative Guide to 2D-NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and other analytical techniques for the structural confirmation of biosynthetic zearalenone and its derivatives. Zearalenone, a mycotoxin produced by various Fusarium species, and its analogues are of significant interest due to their estrogenic activity and potential pharmacological applications. Accurate structural elucidation is paramount for understanding their biological activity and for drug development. This document details the experimental protocols for 2D-NMR, presents quantitative comparisons with alternative methods, and visualizes the biosynthetic pathway and experimental workflows.
While the specific compound "(8S)-Methyl zearalenone" is not extensively described in the available literature, this guide will address the structural confirmation of the parent compound, zearalenone, and its well-characterized derivatives. The principles and methodologies described herein are directly applicable to novel derivatives. The naturally occurring stereoisomer of zearalenone is typically (3S,11E)[1]. The "(8S)" designation would refer to a specific stereochemistry at one of the chiral centers of the macrocyclic lactone ring, which would be confirmed by the methods discussed.
Comparison of Analytical Techniques for Structural Elucidation
The definitive confirmation of a molecule's three-dimensional structure, including its stereochemistry, often requires a combination of analytical techniques. For complex organic molecules like zearalenone derivatives, 2D-NMR spectroscopy is a cornerstone for unambiguous structural assignment. However, other methods provide complementary and sometimes advantageous information.
| Feature | 2D-NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[2][3] | High-resolution mass for molecular formula determination, fragmentation patterns for substructural information.[4] | Precise 3D atomic coordinates in a single crystal, absolute stereochemistry. |
| Sample Requirements | ~1-10 mg of purified compound, soluble in deuterated solvents.[5] | Microgram to nanogram quantities, ionizable sample. | High-quality single crystal required, which can be difficult to obtain. |
| Resolution | Atomic level resolution of individual nuclei and their couplings.[2] | High mass resolution can distinguish between isobaric compounds.[4] | Angstrom-level resolution of atomic positions. |
| Sensitivity | Relatively low compared to MS.[2] | Very high, capable of detecting trace amounts.[4] | Requires a significant amount of material to grow crystals. |
| Time per Analysis | Several hours to days depending on the experiments. | Minutes per sample. | Days to weeks for crystal growth and data collection. |
| Primary Application | Unambiguous structural elucidation of novel compounds in solution. | Rapid identification and quantification of known compounds, molecular weight determination. | Absolute structure determination of crystalline compounds. |
Experimental Protocols
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy
2D-NMR experiments are fundamental for determining the carbon skeleton and the relative stereochemistry of a molecule. A standard suite of experiments for a zearalenone derivative would include:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified biosynthetic product in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d4, chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D-NMR Spectra Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
-
2D-NMR Spectra Acquisition: A series of 2D experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher)[5].
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule[6].
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the assignment of protons to their attached carbons[6].
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is essential for connecting different spin systems and piecing together the carbon skeleton, particularly across quaternary carbons[6].
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule.
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Analyze the cross-peaks in each 2D spectrum to build up the molecular structure fragment by fragment.
-
Integrate the information from all spectra to propose a final, unambiguous structure.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the elemental composition of a molecule and for obtaining structural information through fragmentation analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).
-
-
Data Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation pattern.
-
-
Data Analysis:
-
Use the accurate mass to calculate the elemental composition of the molecular ion.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide clues about the molecule's substructures. The combination of LC-MS/MS is often used for quantification and confirmation of known zearalenone derivatives[7].
-
Visualizations
Zearalenone Biosynthetic Pathway
The biosynthesis of zearalenone in Fusarium graminearum is a complex process involving a gene cluster that includes two key polyketide synthases (PKS), PKS4 and PKS13, along with other modifying enzymes[8][9].
Caption: The biosynthetic pathway of zearalenone.
Experimental Workflow for Structural Confirmation
The logical flow for elucidating the structure of a novel biosynthetic product like this compound involves a combination of chromatographic purification and spectroscopic analysis.
Caption: Workflow for structural confirmation.
References
- 1. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAU Scholar's Space: Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins [scholarworks.bwise.kr]
- 4. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. Zearalenone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Zearalenone [rasmusfrandsen.dk]
Head-to-Head Comparison of SPE Sorbents for (8S)-Methyl Zearalenone Purification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Solid-Phase Extraction Sorbent for (8S)-Methyl Zearalenone Purification.
The purification of this compound, a derivative of the mycotoxin zearalenone, is a critical step in various research and drug development applications. The choice of solid-phase extraction (SPE) sorbent significantly impacts recovery, purity, and overall analytical performance. This guide provides a head-to-head comparison of commonly used SPE sorbents, supported by experimental data, to aid in the selection of the most suitable option for your specific needs.
Performance Comparison of SPE Sorbents
The selection of an appropriate SPE sorbent is contingent on the sample matrix, desired purity, and analytical sensitivity. The following table summarizes the performance of various SPE sorbents for the purification of zearalenone and its derivatives, which are expected to show similar behavior to this compound.
| Sorbent Type | Principle | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| Immunoaffinity (IAC) | Antigen-antibody binding | 80 - >95[1][2][3][4] | 1.4 - 6.3[3] | Highly selective, excellent cleanup, reduced matrix effects.[2][5][6] | Higher cost, lower capacity, potential for single use.[7] |
| Oasis HLB | Reversed-phase | 85 - 108[8] | Varies with matrix | Broad applicability for multi-mycotoxin analysis, high retention for a wide range of compounds. | May require more rigorous method development to minimize matrix effects compared to IAC.[9] |
| C18 (Octadecyl) | Reversed-phase | 36 - 73[2] | Varies with matrix | Cost-effective, widely available, effective for removing non-polar interferences.[9] | Lower recovery for some mycotoxins compared to other sorbents, potential for matrix effects.[8] |
| Molecularly Imprinted Polymers (MIPs) | Specific molecular recognition | 82 - 94[10][11][12] | 0.9 - 6.8[10] | High selectivity similar to IACs, reusable, higher capacity than IACs.[10] | Can exhibit template bleeding, may require more specialized method development. |
| Florisil | Normal-phase (magnesium silicate) | Higher than C18[7] | Varies with matrix | Effective for cleanup of certain matrices. | Less commonly used for zearalenone compared to reversed-phase and IAC. |
| QuEChERS | Dispersive SPE | 70 - 110[13] | < 20[13] | Fast, simple, high-throughput, uses less solvent.[13][14] | May provide less thorough cleanup compared to traditional SPE for complex matrices.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the most common SPE sorbents used for zearalenone and its derivatives.
Immunoaffinity Chromatography (IAC) Protocol
This protocol is a general guideline and may require optimization based on the specific IAC column and sample matrix.
-
Sample Extraction:
-
Homogenize 25 g of the sample with 100 mL of acetonitrile/water (75:25, v/v).
-
Filter the extract.
-
Dilute the filtrate with phosphate-buffered saline (PBS) to reduce the organic solvent concentration to below 15%.[2]
-
-
Column Equilibration:
-
Allow the IAC column to reach room temperature.
-
Pass 10 mL of PBS through the column to equilibrate the antibody-gel suspension.
-
-
Sample Loading:
-
Load the diluted extract onto the IAC column at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with 10-20 mL of PBS or water to remove unbound matrix components.
-
-
Elution:
-
Elute the bound this compound with 1-2 mL of methanol.
-
Collect the eluate for analysis (e.g., by HPLC or LC-MS/MS).
-
Oasis HLB SPE Protocol
This protocol is a general guideline for reversed-phase SPE using Oasis HLB cartridges.
-
Sample Extraction:
-
Extract the sample with an appropriate solvent mixture, such as acetonitrile/water or methanol/water.
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with water to reduce the organic solvent concentration.
-
-
Column Conditioning:
-
Condition the Oasis HLB cartridge with 3-5 mL of methanol.
-
-
Column Equilibration:
-
Equilibrate the cartridge with 3-5 mL of water.
-
-
Sample Loading:
-
Load the diluted sample extract onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound with a stronger solvent, such as methanol or acetonitrile.
-
C18 SPE Protocol
This is a typical protocol for reversed-phase SPE using C18 cartridges.
-
Sample Extraction:
-
Follow a similar extraction procedure as for Oasis HLB.
-
-
Column Conditioning:
-
Condition the C18 cartridge with 3-5 mL of methanol.
-
-
Column Equilibration:
-
Equilibrate the cartridge with 3-5 mL of water.
-
-
Sample Loading:
-
Load the diluted sample extract onto the cartridge.
-
-
Washing:
-
Wash the cartridge with a water/organic solvent mixture to remove interferences.
-
-
Elution:
-
Elute the analyte with a suitable organic solvent like methanol or acetonitrile.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
This protocol provides a high-throughput alternative to traditional SPE.
-
Sample Extraction and Partitioning:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake vigorously.
-
Centrifuge and collect the upper acetonitrile layer.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for analysis.
-
Visualizing the Workflow and Selection Logic
To better illustrate the experimental process and the decision-making for sorbent selection, the following diagrams are provided.
Caption: General experimental workflow for SPE purification of this compound.
Caption: Decision tree for selecting an appropriate SPE sorbent for this compound.
Conclusion
The optimal SPE sorbent for this compound purification depends on the specific requirements of the analysis. For applications demanding the highest selectivity and purity, Immunoaffinity Columns (IACs) are the superior choice, albeit at a higher cost. For multi-mycotoxin screening and methods requiring high recovery for a broader range of analytes, Oasis HLB offers a robust and versatile option. C18 sorbents represent a cost-effective alternative for less complex matrices, while Molecularly Imprinted Polymers (MIPs) provide a reusable and highly selective option comparable to IACs. For high-throughput laboratories, the QuEChERS method offers a rapid and straightforward sample preparation approach. Careful consideration of the factors outlined in this guide will enable researchers to select the most effective sorbent for their specific analytical goals.
References
- 1. aokin.de [aokin.de]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin Zearalenone in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-mycotoxin analysis: Simultaneous sample purification for 11 mycotoxins - Food & Feed Analysis [food.r-biopharm.com]
- 6. Biotica - EASI-EXTRACT® Zearalenone [biotica.gr]
- 7. researchgate.net [researchgate.net]
- 8. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. researchgate.net [researchgate.net]
- 11. Repackable microfluidic molecularly imprinted solid-phase extraction coupled with mass spectrometry (μMISPE-MS) for rapid analysis of mycotoxin in agri-foods: an example of zearalenone - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 12. Molecularly imprinted polymer solid-phase extraction for detection of zearalenone in cereal sample extracts [ricerca.unityfvg.it]
- 13. A QuEChERS-Based Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Nine Zearalenone-Like Mycotoxins in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Zearalenone Analysis: A Comparative Guide to 13C-Labeled (8S)-Methyl Zearalenone as an Internal Standard for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the mycotoxin zearalenone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 13C-labeled (8S)-Methyl zearalenone with other alternatives, supported by experimental data, to underscore its superiority in mass spectrometric applications.
Zearalenone, a mycoestrogen produced by Fusarium species, is a common contaminant in cereal crops and animal feed.[1] Its potential health risks necessitate sensitive and accurate analytical methods for its detection and quantification. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred techniques for this purpose. However, complex sample matrices can significantly impact the analytical accuracy through a phenomenon known as the matrix effect, which can cause ion suppression or enhancement.[2] The most effective way to compensate for these effects is through the use of a stable isotope-labeled internal standard.[1][3]
The Ideal Internal Standard: Why 13C-Labeling Excels
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[1] This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, thus accurately reflecting any analyte loss or signal variation. Stable isotope-labeled internal standards, where some atoms of the analyte are replaced with their heavier stable isotopes (e.g., 13C for 12C, D for H), are considered the gold standard for mass spectrometry-based quantification.[3][4]
Among stable isotope-labeled standards, 13C-labeled compounds offer distinct advantages over deuterated (D) analogues. The carbon-deuterium bond can sometimes exhibit different chemical behavior compared to the carbon-hydrogen bond, potentially leading to chromatographic shifts and different fragmentation patterns in the mass spectrometer. In contrast, the substitution of 12C with 13C results in a chemically identical molecule with a distinct mass, providing the most accurate correction for matrix effects and procedural losses.
Performance Comparison of Internal Standards
The use of a 13C-labeled internal standard, such as 13C-labeled zearalenone, has been shown to significantly improve the accuracy and precision of zearalenone quantification. While a direct head-to-head comparison with 13C-labeled this compound is not extensively documented in single studies, the collective evidence strongly supports the superiority of stable isotope dilution assays.
| Internal Standard Type | Key Advantages | Key Disadvantages | Typical Performance Metrics |
| 13C-Labeled this compound | Co-elutes perfectly with the analyte. Identical chemical and physical properties.[1] Corrects for matrix effects and extraction losses with high fidelity.[1][5] | Higher cost compared to other alternatives. | Recovery: 90-112%[5]; RSD: <15%[6]; Linearity (R²): >0.99[1][6] |
| Deuterated Zearalenone (e.g., D6-Zearalenone) | Good correction for matrix effects. More affordable than 13C-labeled standards. | Potential for isotopic exchange. Possible chromatographic separation from the native analyte. | Recovery: Generally good, but can be more variable than 13C-standards. |
| Structural Analogues (e.g., Zearalanone) | Low cost. Readily available. | Different chromatographic retention times and ionization efficiencies.[7] Does not accurately correct for matrix effects specific to zearalenone. | Recovery: Highly variable and matrix-dependent. May not provide reliable quantification. |
| No Internal Standard (External Calibration) | Simplest approach. Low cost. | Highly susceptible to matrix effects and procedural errors. Leads to inaccurate and unreliable results in complex matrices. | Recovery: Can show significant signal suppression or enhancement (>30% suppression to >1000% enhancement reported for some mycotoxins). |
Experimental Protocols
Sample Preparation and Extraction (QuEChERS-based method)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for mycotoxin analysis in complex matrices.[8]
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube.
-
Add 20 mL of an acetonitrile/water mixture (50:50, v/v).
-
Spike the sample with a known concentration of 13C-labeled this compound internal standard solution.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3800 x g for 30 minutes.
-
Transfer 1 mL of the supernatant to a new tube.
-
Add 250 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge at 17,000 x g for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general protocol and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for zearalenone.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zearalenone: Precursor ion (m/z) 317.1 -> Product ions (m/z) 131.1, 175.1.[7]
-
13C-Labeled Zearalenone (assuming 13C18): Precursor ion (m/z) 335.1 -> Product ions corresponding to the fragmentation of the labeled molecule.
-
-
Visualizing the Workflow and Principles
References
- 1. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qascf.com [qascf.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Comparative Metabolomics of Liver Cells Exposed to Zearalenone and (8S)-Methyl Zearalenone: A Guide for Researchers
A detailed comparison of the metabolic perturbations induced by zearalenone (ZEN) and its methylated derivative, (8S)-Methyl zearalenone ((8S)-MeZEN), in liver cells. This guide provides a comprehensive overview of the current experimental data, detailed methodologies for metabolomic analysis, and visual representations of the key affected pathways.
This guide offers a comparative analysis of the metabolic effects of zearalenone (ZEN), a mycotoxin of significant concern in agriculture and food safety, and its derivative, this compound ((8S)-MeZEN), on liver cells. While extensive research has elucidated the hepatotoxic and metabolic disruptive effects of ZEN, there is a notable scarcity of experimental data specifically detailing the metabolomic impact of (8S)-MeZEN. This document summarizes the available experimental findings for ZEN and clearly indicates where data for (8S)-MeZEN is lacking, thereby highlighting critical areas for future research.
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize the known quantitative effects of ZEN on liver cells. Corresponding experimental data for (8S)-MeZEN is largely unavailable in the current scientific literature.
Table 1: Effects on Key Metabolic Pathways in Liver Cells
| Metabolic Pathway | Effect of Zearalenone (ZEN) | Effect of this compound ((8S)-MeZEN) |
| Glucose Metabolism | - Dysregulation of glycolysis and gluconeogenesis.[1] - Altered gene expression of key glycolytic enzymes. | Data not available |
| Lipid Metabolism | - Disruption of fatty acid oxidation and synthesis. - Perturbation of cholesterol biosynthesis. - Increased lipid accumulation.[2] | Data not available |
| Amino Acid Metabolism | - Interference with the urea cycle and amino acid homeostasis.[3] - Disruption of glucuronidation and amino acid metabolism.[2] | Data not available |
| Oxidative Stress | - Induction of reactive oxygen species (ROS) generation. | Data not available |
Table 2: Cytotoxicity in HepG2 Liver Cells
| Compound | IC50 Value (µM) | Exposure Time | Reference |
| Zearalenone (ZEN) | ~100 | 24 hours | [3] |
| This compound ((8S)-MeZEN) | Data not available | - | - |
Experimental Protocols
This section provides a detailed methodology for conducting a comparative metabolomics study of liver cells exposed to mycotoxins, based on established protocols for LC-MS/MS analysis.[4][5]
1. Cell Culture and Mycotoxin Exposure
-
Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying hepatotoxicity.[3][6][7][8][9][10]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Mycotoxin Treatment: Prepare stock solutions of ZEN and (8S)-MeZEN in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Experimental Groups:
-
Control (vehicle-treated)
-
Zearalenone (various concentrations)
-
This compound (various concentrations)
-
-
Incubation: Expose the cells to the mycotoxins for a defined period (e.g., 24, 48, or 72 hours).
2. Sample Preparation for Intracellular Metabolomics
-
Quenching Metabolism: After incubation, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites and arrest cellular metabolism.
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cell culture plate.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC) is recommended for untargeted metabolomics.[11][12][13]
-
Chromatographic Separation: Use a column suitable for separating polar metabolites, such as a HILIC column. A typical mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
Data Processing: Process the raw data using specialized metabolomics software (e.g., XCMS, MetaboAnalyst). This involves peak picking, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).
Mandatory Visualization
Experimental Workflow for Comparative Metabolomics
Caption: A generalized workflow for the comparative metabolomic analysis of mycotoxin-exposed liver cells.
Signaling Pathway: Zearalenone-Induced Hepatotoxicity
Caption: Key pathways involved in zearalenone-induced liver cell toxicity.
Logical Relationship: Data Gap in this compound Research
Caption: The disparity in available metabolomics data between ZEN and (8S)-MeZEN.
References
- 1. Differential Impact of Zearalenone on Hepatic Glucose and Lipid Metabolism in Healthy and Ketotic Dairy Cows: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of zearalenone-induced hepatotoxicity and its mechanisms by transcriptomics in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Cytotoxic and inflammatory effects of individual and combined exposure of HepG2 cells to zearalenone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.unamur.be [researchportal.unamur.be]
- 11. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. LC/MS/MS Method Package for Mycotoxins : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Evaluating Analytical Method Specificity for (8S)-Methyl Zearalenone in the Presence of its Precursors
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of (8S)-Methyl zearalenone, a derivative of the mycotoxin zearalenone, necessitates analytical methods with high specificity, particularly in the presence of its structurally similar precursors. This guide provides a comparative overview of analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure reliable and accurate measurements. The principles and data presented for the separation of zearalenone and its key metabolites serve as a robust framework for developing and validating a specific method for this compound.
Comparison of Analytical Method Performance
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this includes its precursors such as zearalenone (ZEN), α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), and zearalanone (ZAN). The following tables summarize the performance of various chromatographic methods in separating these key compounds.
Table 1: HPLC Method Parameters for Zearalenone and its Metabolites
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Zearalenone (ZEN) | 16-18 | 0.5 - 2 ng/mg | - | 76 - 94 | [1][2][3] |
| α-Zearalenol (α-ZOL) | - | 0.04 - 4 ng/mg | - | - | [2] |
| β-Zearalenol (β-ZOL) | - | - | - | - | |
| Zearalanone (ZAN) | - | - | - | - | |
| α-Zearalanol (α-ZAL) | - | - | - | - | |
| β-Zearalanol (β-ZAL) | - | - | - | - |
Note: Data is compiled from various studies and matrices, leading to ranges in some values. The primary challenge in HPLC with UV or fluorescence detection is achieving baseline separation of the diastereomers (α and β forms).
Table 2: LC-MS/MS Method Parameters for Zearalenone and its Metabolites
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL or µg/kg) | Limit of Quantification (LOQ) (ng/mL or µg/kg) | Recovery (%) | Reference |
| Zearalenone (ZEN) | - | 0.02 - 0.06 ng/mL | 0.1 - 0.2 ng/mL | 91.6 - 119.5 | [4] |
| α-Zearalenol (α-ZOL) | - | 0.02 - 0.06 ng/mL | 0.1 - 0.2 ng/mL | 91.6 - 119.5 | [4] |
| β-Zearalenol (β-ZOL) | - | 0.02 - 0.06 ng/mL | 0.1 - 0.2 ng/mL | 91.6 - 119.5 | [4] |
| Zearalanone (ZAN) | - | 0.02 - 0.06 ng/mL | 0.1 - 0.2 ng/mL | 91.6 - 119.5 | [4] |
| α-Zearalanol (α-ZAL) | - | < 1.5 µg/kg | < 5.0 µg/kg | 89.6 - 112.3 | [5] |
| β-Zearalanol (β-ZAL) | - | < 1.5 µg/kg | < 5.0 µg/kg | 89.6 - 112.3 | [5] |
| Zearalenone-14-glucoside | - | - | - | - | [6][7] |
| Zearalenone-4-sulfate | - | - | - | - | [6] |
Note: LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC.[4][8][9] The high selectivity of tandem mass spectrometry allows for the differentiation of isomers even if they are not fully separated chromatographically.[8]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and chromatographic analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely used for the extraction of mycotoxins from various matrices.[10]
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Shaking and Centrifugation: Shake vigorously for a specified time (e.g., 30 minutes) and then centrifuge to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interferences.
-
Final Preparation: Centrifuge the d-SPE tube, and the resulting supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Chromatographic Conditions for LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of zearalenone and its metabolites is as follows.[4][6][7]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8][9][11]
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 mm × 100 mm, 1.9 µm).[7]
-
Mobile Phase: A gradient elution with a mixture of methanol and water, often with additives like ammonium acetate to improve ionization.[6][7]
-
Flow Rate: Typically around 0.3 mL/min.[7]
-
Injection Volume: 3 µL.[7]
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in both positive and negative modes can be used, with multiple reaction monitoring (MRM) for quantification of specific precursor-product ion transitions for each analyte.
Visualization of the Analytical Workflow
The following diagrams illustrate the key processes in evaluating analytical method specificity.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Relationship between this compound and its Precursors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and determination of zearalenone in rice cultures using liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 5. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of (8S)-Methyl Zearalenone
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (8S)-Methyl zearalenone, a mycotoxin and potent estrogenic compound. Adhering to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from skin exposure.
-
Respiratory Protection: If working with the powdered form or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) is recommended.
Work with this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Management
In the event of a spill, immediate action is required to prevent wider contamination:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Wipe the spill area with a deactivating solution (see chemical degradation methods below).
-
Collect Waste: All contaminated materials, including absorbent pads, paper towels, and used PPE, must be collected in a clearly labeled hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.
Chemical Degradation for Disposal
Chemical degradation is a recommended method for rendering this compound non-toxic before final disposal. The following protocols are based on the known reactivity of zearalenone and related mycotoxins. It is imperative to perform these procedures in a chemical fume hood.
Method 1: Alkaline Hydrolysis
Zearalenone possesses a lactone ring that is susceptible to hydrolysis under alkaline conditions, leading to a loss of its estrogenic activity.
Experimental Protocol:
-
Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dissolution: Dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol or methanol).
-
Reaction: Slowly add the dissolved mycotoxin solution to the 1 M NaOH solution with stirring. A significant excess of the NaOH solution should be used (e.g., a 10:1 volume ratio of NaOH solution to mycotoxin solution).
-
Incubation: Allow the mixture to react for at least 24 hours at room temperature to ensure complete hydrolysis.
-
Neutralization: Carefully neutralize the resulting solution with a 1 M hydrochloric acid (HCl) solution. Monitor the pH with a pH meter or pH paper until it is between 6 and 8.
-
Disposal: The neutralized solution can now be disposed of as hazardous chemical waste, in accordance with institutional and local regulations.
Method 2: Oxidative Degradation with Sodium Hypochlorite
Oxidizing agents can effectively degrade the zearalenone molecule. Sodium hypochlorite (bleach) is a readily available and effective option.
Experimental Protocol:
-
Preparation: Use a fresh solution of sodium hypochlorite (NaOCl), typically 5-6% available chlorine (household bleach).
-
Reaction: Add the this compound waste (or a solution of it in a minimal amount of organic solvent) to an excess of the sodium hypochlorite solution.
-
Incubation: Stir the mixture for at least 2 hours at room temperature.
-
Quenching (if necessary): If there is excess hypochlorite, it can be quenched by the careful addition of a reducing agent like sodium bisulfite or sodium thiosulfate until a test with potassium iodide-starch paper indicates the absence of an oxidizer.
-
Disposal: The resulting solution should be disposed of as hazardous chemical waste according to institutional guidelines.
Data on Chemical Degradation of Zearalenone
| Parameter | Alkaline Hydrolysis (NaOH) | Oxidative Degradation (NaOCl) | Ozonolysis |
| Reagent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) | Ozone (O₃) |
| Typical Concentration | 1 M | 5-6% (household bleach) | 2.0 mg/L |
| Reaction Time | ≥ 24 hours | ≥ 2 hours | 10 seconds (for 50 µg/mL ZEN)[1] |
| Mechanism | Hydrolysis of the lactone ring | Oxidation of the phenolic ring and other functional groups | Ozonolysis of double bonds and oxidation |
| Reported Efficacy | High (inferred from chemical principles) | Effective for mycotoxin degradation | Complete degradation observed[1] |
Note: The efficacy and reaction times can be influenced by factors such as the concentration of the mycotoxin, temperature, and the presence of other substances.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Comprehensive Safety and Handling Guide for (8S)-Methyl Zearalenone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (8S)-Methyl zearalenone. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound.
This compound is a mycotoxin and should be handled with care due to its potential health hazards, including suspected reproductive toxicity.[1] Adherence to strict safety protocols is crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields.[4] A face shield may be required for splash-prone activities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Laboratory Coat/Coveralls | A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, disposable coveralls are recommended.[2][4] |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[4] If ventilation is insufficient or when handling powders, a NIOSH-approved respirator is necessary.[4][5] |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.[3][6]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[4][6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
-
Avoid Contamination: Prevent the formation of dust and aerosols.[7]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area, protected from sunlight.[4]
-
Keep the container tightly sealed and store it in the original packaging.[4][6]
-
Store away from incompatible materials and foodstuffs.[3]
-
The recommended storage temperature is typically between 2-8°C.[6]
Emergency and Disposal Plan
Immediate and appropriate action is required in case of an emergency. All disposal must comply with local, state, and federal regulations.[4]
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a poison center or physician immediately.[1][7] |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[2]
-
Carefully collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
All waste must be disposed of through a licensed collector at an authorized site.[4]
-
Do not allow the chemical to enter sewers or waterways.[2] Empty containers should not be reused.[4]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
